molecular formula C6H11N3 B130837 4-Ethyl-3-methyl-1H-pyrazol-5-amine CAS No. 151521-79-8

4-Ethyl-3-methyl-1H-pyrazol-5-amine

Número de catálogo: B130837
Número CAS: 151521-79-8
Peso molecular: 125.17 g/mol
Clave InChI: YOQGVTQBADVJTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole-amine class of heterocyclic building blocks. These compounds are of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Pyrazole derivatives are frequently explored as core scaffolds in drug discovery due to their wide range of biological activities. Specifically, structurally similar pyrazole amines have been identified as key precursors in developing potent and selective inhibitors for metalloproteinases such as meprin α and meprin β . These proteases are emerging as important drug targets linked to conditions including cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, pyrazole amines serve as essential intermediates in constructing novel molecular entities, such as pyrazole benzamides, which have shown promising in vitro antibacterial effects against resistant bacterial strains . As a versatile chemical building block, 4-Ethyl-3-methyl-1H-pyrazol-5-amine provides researchers with a valuable template for structure-activity relationship (SAR) studies and the development of new bioactive compounds. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-ethyl-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGVTQBADVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151521-79-8
Record name 4-ethyl-3-methyl-1H-pyrazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into its chemical properties, a proposed synthetic pathway, and its potential as a scaffold for novel therapeutics. The pyrazole core is a well-established pharmacophore, and understanding the nuances of its substituted derivatives is paramount for the rational design of new chemical entities.

Core Molecular Attributes

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole with the molecular formula C₆H₁₁N₃. The structural arrangement of an ethyl group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a crucial amino group at the 5-position, bestows upon it a unique electronic and steric profile. This profile is key to its potential interactions with biological targets.

Below is a table summarizing the key molecular identifiers and properties of 4-Ethyl-3-methyl-1H-pyrazol-5-amine and its commonly available hydrochloride salt.

Property4-Ethyl-3-methyl-1H-pyrazol-5-amine (Free Base)4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
Molecular Formula C₆H₁₁N₃C₆H₁₂ClN₃[1]
Molecular Weight 125.17 g/mol 161.63 g/mol [1]
Monoisotopic Mass 125.0953 DaNot applicable
CAS Number Not available1106570-11-9[1]
Chemical Structure

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity and specificity. The diverse biological activities exhibited by pyrazole-containing compounds underscore their therapeutic potential.[2]

The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, highlighting its clinical significance.

Diagram: The Central Role of the Pyrazole Core in Medicinal Chemistry

Pyrazole_Applications cluster_Applications Therapeutic Areas Pyrazole Pyrazole Core Anticancer Anticancer Agents Pyrazole->Anticancer Targeting Kinases, Apoptosis Induction Anti_inflammatory Anti-inflammatory Drugs Pyrazole->Anti_inflammatory COX Inhibition, Cytokine Modulation Antimicrobial Antimicrobial Therapies Pyrazole->Antimicrobial Enzyme Inhibition, Biofilm Disruption Antiepileptic Antiepileptic Medications Pyrazole->Antiepileptic Ion Channel Modulation

Caption: Diverse therapeutic applications of the pyrazole scaffold.

Proposed Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

A logical precursor for the target molecule is 2-ethylacetoacetonitrile (3-cyano-2-pentanone). The reaction of this precursor with hydrazine would lead to the formation of the desired 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol: A Proposed Synthesis

Reaction Scheme:

Step-by-step Methodology:

  • Reaction Setup: To a solution of 2-ethylacetoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically carried out under a nitrogen atmosphere.

  • Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.[3] The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted hydrazine and other water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 2-Ethylacetoacetonitrile & Hydrazine Hydrate Reaction Condensation Reaction (Reflux in Ethanol) Start->Reaction Workup Aqueous Work-up (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Product: 4-Ethyl-3-methyl-1H-pyrazol-5-amine Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for 4-Ethyl-3-methyl-1H-pyrazol-5-amine, the following characterization data is predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/Characteristics
Appearance Off-white to light yellow solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water
¹H NMR - Ethyl group: A triplet for the methyl protons and a quartet for the methylene protons. - Methyl group: A singlet. - NH₂ group: A broad singlet. - NH of pyrazole: A broad singlet.
¹³C NMR Signals corresponding to the ethyl and methyl carbons, as well as the three distinct carbons of the pyrazole ring.
IR Spectroscopy Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching (aliphatic), and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Potential Applications in Drug Discovery

The unique substitution pattern of 4-Ethyl-3-methyl-1H-pyrazol-5-amine makes it an attractive scaffold for the development of novel therapeutic agents. The presence of the primary amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Based on the known biological activities of other substituted pyrazoles, this compound and its derivatives could be explored for the following applications:

  • Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[4]

  • Anti-inflammatory Drugs: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens.[5]

  • Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many protein kinase inhibitors, which are crucial in cancer therapy.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Ethyl-3-methyl-1H-pyrazol-5-amine is not currently available. However, based on the known hazards of similar aminopyrazole derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Health Hazards: May cause skin and eye irritation.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Ethyl-3-methyl-1H-pyrazol-5-amine represents a promising building block for the development of new chemical entities with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be readily achieved through established chemical methodologies. The strategic placement of ethyl, methyl, and amino groups on the pyrazole core provides a unique platform for the design of targeted therapies. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methylcyclooctene (CAS 933-11-9). Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Howei Pharm. (n.d.). Page 82-332501 to 350000 - Cas List Page. Retrieved from [Link]

  • LookChem. (n.d.). 2-Butyne-1,4-diol MSDS CasNo.110-65-6. Retrieved from [Link]

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Therapeutic Landscape of Pyrazole Derivatives for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, moving beyond a mere cataloging of activities to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practicalities of their synthesis and evaluation. We will delve into the established roles of pyrazoles in anti-inflammatory and analgesic therapies, their burgeoning importance in oncology as kinase inhibitors, and their continued relevance in combating microbial infections. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights to inspire and guide future innovation.

The Enduring Legacy and Versatility of the Pyrazole Core

The journey of pyrazole-based drugs from historical analgesics to cutting-edge targeted therapies underscores the remarkable versatility of this heterocyclic motif. The presence of the pyrazole ring in a multitude of approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a host of modern kinase inhibitors for cancer, is a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The pyrazole core's ability to engage in hydrogen bonding, hydrophobic interactions, and pi-stacking, combined with its metabolic stability, makes it an ideal building block for designing potent and selective therapeutic agents.[1] This guide will dissect the chemical nuances that have enabled pyrazole derivatives to address a wide spectrum of diseases.

Anti-inflammatory and Analgesic Applications: The COX-2 Inhibition Paradigm

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation through the selective inhibition of cyclooxygenase-2 (COX-2).[3]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, stem from their ability to selectively inhibit the COX-2 enzyme.[4] COX enzymes (both COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] By selectively targeting COX-2, pyrazole derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[3][6]

Below is a diagram illustrating the COX-2 inhibitory pathway of celecoxib.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: COX-2 Inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 over COX-1 is attributed to key structural features. The presence of a sulfonamide or a similar group on one of the phenyl rings allows the molecule to fit into a side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. This structural difference forms the basis for the design of COX-2 selective inhibitors.

Anticancer Therapeutics: A New Frontier for Pyrazole Derivatives as Kinase Inhibitors

The therapeutic landscape of oncology has been revolutionized by the advent of targeted therapies, particularly protein kinase inhibitors. Pyrazole derivatives have emerged as a prominent class of compounds in this domain, with several approved drugs and numerous candidates in clinical development.[7] Their mechanism of action often involves the inhibition of key kinases that are dysregulated in cancer, thereby impeding tumor growth and proliferation.[8]

Targeting Key Oncogenic Kinases

Pyrazole-based inhibitors have been successfully developed to target a range of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Pyrazole-thiadiazole hybrids have shown potent inhibitory activity against EGFR, a key driver in many cancers.[9]

  • Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are crucial for cell cycle progression.[10][11]

  • Aurora Kinases: These are essential for mitotic progression, and pyrazole-based inhibitors have demonstrated the ability to disrupt this process in cancer cells.

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazole-containing drug, is a potent BTK inhibitor used in the treatment of certain B-cell malignancies.[1]

Illustrative Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase

The following diagram depicts a simplified, representative signaling pathway and how a pyrazole-based kinase inhibitor can disrupt it.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Ligand Growth Factor Ligand->RTK Binds to Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RTK Inhibits Autophosphorylation

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7a HepG2 (Liver)6.1 ± 1.9[12][13]
7b HepG2 (Liver)7.9 ± 1.9[12][13]
45b HCT-116 (Colon)0.053
45b MCF-7 (Breast)0.126[2]
45b HepG2 (Liver)0.039[2]
C5 EGFR0.07

Antimicrobial Applications: A Continuing Battle

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have long been investigated for their antibacterial and antifungal properties, and recent research continues to unveil their potential in this arena.[1][14]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds have been shown to disrupt the bacterial cell wall, leading to cell lysis.[15] Others may interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival. The broad spectrum of activity observed for some pyrazole derivatives makes them attractive candidates for further development.

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a representative pyrazole derivative against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
21a Staphylococcus aureus62.5 - 125[14]
21a Candida albicans2.9 - 7.8[14]

Experimental Protocols: From Synthesis to Biological Evaluation

A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of a generic pyrazole derivative and its subsequent evaluation for anticancer and antimicrobial activity.

Synthesis of a Representative Pyrazole Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via a condensation reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a 1,3-diketone (1 mmol) in ethanol (20 mL), add hydrazine hydrate or a substituted hydrazine (1.2 mmol).

  • Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid) and reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][16]

Caption: General Synthesis Workflow for Pyrazole Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol describes the agar diffusion method for evaluating the antimicrobial activity of pyrazole derivatives.[1]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, leading to the development of numerous clinically successful drugs. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The future of pyrazole-based drug discovery lies in the exploration of novel substitution patterns, the development of multi-target agents, and the application of advanced synthetic methodologies to create more complex and potent derivatives. As our understanding of disease biology deepens, the rational design of pyrazole-based compounds will continue to yield innovative and effective therapies for a multitude of human ailments. The metabolic stability and proven track record of the pyrazole nucleus ensure that it will remain a privileged and highly sought-after scaffold in the ongoing quest for new medicines.[1]

References

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An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazol-5-amines represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1] The therapeutic efficacy and developability of these molecules are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive exploration of the key physicochemical parameters of substituted pyrazol-5-amines—acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state characteristics. Designed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth analysis of the theoretical underpinnings of these properties, detailed experimental and computational protocols for their determination, and insights into how substituent modifications can be strategically employed to optimize molecular behavior. By synthesizing fundamental principles with practical methodologies, this guide aims to empower scientists to make informed decisions in the design and development of novel pyrazol-5-amine-based therapeutics.

Introduction: The Strategic Importance of the Pyrazol-5-amine Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical stability, synthetic versatility, and the capacity for diverse intermolecular interactions.[2][3] The introduction of an amino group at the C5 position creates the pyrazol-5-amine core, a privileged pharmacophore that has been successfully exploited in a multitude of drug discovery programs. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating potent and specific interactions with biological targets like protein kinases.[4]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can hinder formulation and lead to erratic absorption, while unfavorable lipophilicity can result in poor pharmacokinetics and off-target toxicity. The ionization state of a molecule, governed by its pKa, dictates its behavior in the varied pH environments of the human body, profoundly impacting absorption, distribution, metabolism, and excretion (ADME). Therefore, a deep and predictive understanding of these properties is not merely academic—it is a critical prerequisite for successful drug development.

This guide is structured to provide a holistic view of the key physicochemical attributes of substituted pyrazol-5-amines, offering both the conceptual framework and the practical tools necessary for their evaluation and optimization.

Acidity and Basicity: The pKa of Substituted Pyrazol-5-amines

The pKa, the negative logarithm of the acid dissociation constant, is a fundamental parameter that quantifies the strength of an acid or base. For pyrazol-5-amines, multiple ionizable centers exist: the "pyrrolic" nitrogen (N1), the "pyridinic" nitrogen (N2), and the exocyclic amino group (NH2). The pKa of the parent pyrazole is approximately 2.5, indicating it is a very weak base.[5] The introduction of the amino group, a base-strengthening substituent, significantly influences the overall basicity of the scaffold.

The protonation state of a pyrazol-5-amine derivative at physiological pH (typically ~7.4) is critical. It influences solubility, membrane permeability, and the potential for ionic interactions with the biological target.

Influence of Substituents on pKa

The electronic properties of substituents on the pyrazole ring and the exocyclic amine can significantly modulate the pKa values. This relationship can be qualitatively predicted and quantitatively analyzed using the principles of physical organic chemistry, such as the Hammett equation.[6][7]

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups donate electron density to the ring system. This increases the electron density on the nitrogen atoms, making them more basic and thus increasing their pKa.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, and haloalkyl groups pull electron density away from the ring. This reduces the basicity of the nitrogen atoms, leading to a lower pKa.

The position of the substituent is also crucial. A substituent at the C3 or C4 position will have a different electronic influence on the N2 and N1 nitrogens compared to a substituent on the N1-phenyl ring, for example.

Workflow: pKa Determination

pKa_Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction exp_start Prepare Analyte Solution (e.g., 1-10 mM in water/co-solvent) pot_tit Potentiometric Titration Titrate with standardized acid/base exp_start->pot_tit data_acq Record pH vs. Titrant Volume pot_tit->data_acq pka_calc Analyze Titration Curve (1st/2nd derivative) to find inflection point data_acq->pka_calc end_node Result: pKa Value(s) pka_calc->end_node comp_start Draw 2D/3D Structure qsar Empirical/QSAR Methods (e.g., MarvinSketch, ACD/Labs) comp_start->qsar qm Quantum Mechanics (QM) (e.g., DFT with continuum solvent model) comp_start->qm qsar->end_node qm->end_node start Start: pKa Required start->exp_start start->comp_start

Caption: Workflow for pKa determination of pyrazol-5-amines.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[8][9][10]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[8]

  • 0.15 M KCl solution (to maintain constant ionic strength)[8]

  • Nitrogen gas supply

  • Analyte (substituted pyrazol-5-amine)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., water, methanol/water co-solvent) to a known concentration (e.g., 1 mM).[8] Add KCl to maintain a constant ionic strength.[8]

  • Inert Atmosphere: Place the solution in the reaction vessel and purge with nitrogen to remove dissolved CO2.[8]

  • Titration: Immerse the pH electrode in the solution and begin stirring.

    • For determining a basic pKa, titrate with standardized 0.1 M HCl.

    • For determining an acidic pKa, titrate with standardized 0.1 M NaOH.

  • Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the inflection point of the curve, often visualized by plotting the first or second derivative of the titration curve.

Computational Prediction of pKa

In silico methods provide a rapid means to estimate pKa values, guiding synthesis and prioritization.

  • Empirical Methods: Software like ChemAxon's MarvinSketch and ACD/Labs Percepta use large databases of experimental pKa values to predict the pKa of new structures based on fragments and substituent effects.[11][12][13] These methods are extremely fast and often provide good accuracy for common structural motifs.

  • Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) combined with a continuum solvation model (like SMD) can provide highly accurate pKa predictions.[14][15][16] These calculations determine the Gibbs free energy change of the protonation/deprotonation reaction in solution. While computationally more intensive, QM methods are valuable for novel scaffolds not well-represented in empirical training sets.[14]

Lipophilicity: The Balance Between Water and Fat (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is most commonly quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, is used for neutral species.[17]

LogP = log ( [Compound]octanol / [Compound]water )

Since most drugs are ionizable, the distribution coefficient (LogD) is often more relevant. LogD is the ratio of the sum of all species (ionized and neutral) of the compound in each phase at a specific pH, typically 7.4.[17]

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Influence of Substituents on Lipophilicity

Substituents can dramatically alter the LogP of a pyrazol-5-amine core.

  • Hydrophobic Groups: Adding nonpolar groups like alkyl chains, aryl rings, or halogens will increase the LogP.

  • Hydrophilic Groups: Incorporating polar groups capable of hydrogen bonding, such as hydroxyls, amides, or carboxylic acids, will decrease the LogP.

For instance, replacing a phenyl ring with a more polar pyrazole ring can be a strategy to decrease LogD and improve aqueous solubility.[18]

Workflow: LogP/LogD Determination

LogP_Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction exp_start Prepare n-octanol and aqueous buffer (pH 7.4) shake_flask Shake-Flask Method Add compound, shake to equilibrium exp_start->shake_flask phase_sep Separate Phases (Centrifugation) shake_flask->phase_sep quant Quantify Compound in Each Phase (e.g., HPLC-UV) phase_sep->quant logp_calc Calculate LogP/LogD Ratio quant->logp_calc end_node Result: LogP/LogD Value logp_calc->end_node comp_start Draw 2D/3D Structure alogp Atom/Fragment-Based Methods (e.g., ALOGP, ClogP) comp_start->alogp qsar_logp QSAR Models (e.g., MarvinSketch) comp_start->qsar_logp alogp->end_node qsar_logp->end_node start Start: LogP/LogD Required start->exp_start start->comp_start

Caption: Workflow for LogP/LogD determination.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[19][20][21]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer, pH 7.4 (pre-saturated with n-octanol)[19]

  • Analyte (substituted pyrazol-5-amine)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours and allow the phases to separate completely before use.[19]

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the aqueous buffer and n-octanol. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[2]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol and aqueous layers using a calibrated HPLC-UV method.[22]

  • Calculation: Calculate the LogD using the measured concentrations.

Computational Prediction of LogP

Numerous computational algorithms exist for predicting LogP, which are invaluable for virtual screening.

  • Atom/Fragment-based Methods (e.g., ClogP, ALOGP): These methods dissect a molecule into its constituent atoms or functional group fragments. The final LogP is calculated by summing the lipophilicity contributions of each piece, along with correction factors for intramolecular interactions.

  • Property-based Methods: These approaches use whole-molecule descriptors (e.g., molecular weight, polar surface area) in a regression model to predict LogP. Software like MarvinSketch provides robust LogP and LogD predictors.[23]

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[24] Poor solubility is a major reason for the failure of drug candidates. For pyrazol-5-amines, solubility is heavily influenced by their pKa (ionization) and lipophilicity (LogP).

Two types of solubility are commonly measured in drug discovery:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is often measured using a shake-flask method with extended incubation times.[25]

  • Kinetic Solubility: The concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous buffer. This is a high-throughput measurement that mimics the conditions of many in vitro biological assays.[24]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry measures the light scattered by suspended particles in a solution. It is a rapid, high-throughput method for determining the point at which a compound precipitates, thus defining its kinetic solubility.[24][26]

Materials:

  • Nephelometer (plate-reader based)

  • Microtiter plates (e.g., 96- or 384-well)

  • Analyte stock solutions in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Stock Solution Dispensing: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentration.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Measurement: Place the microtiter plate in the nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).

  • Data Analysis: Plot the NTU versus compound concentration. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility.[26]

Solid-State Properties: Crystal Structure and Packing

The solid-state properties of a pyrazol-5-amine derivative influence its stability, dissolution rate, and manufacturability. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of molecules in the solid state.

For pyrazol-5-amines, hydrogen bonding is a dominant intermolecular interaction. The pyrazole N-H, the pyridinic N2, and the amino group (NH2) are all potent hydrogen bond donors and acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets.[27][28][29]

Understanding these packing arrangements is crucial. Different polymorphs (different crystal packing of the same molecule) can have vastly different solubilities and stabilities. The presence of strong hydrogen bonding networks generally correlates with higher melting points and lower solubility, as more energy is required to break the crystal lattice.

Logical Relationship: Physicochemical Properties and Drug Development

DrugDev cluster_props Core Physicochemical Properties cluster_adme ADME & Developability pKa pKa (Ionization) Sol Solubility pKa->Sol influences Abs Absorption pKa->Abs affects LogP LogP / LogD (Lipophilicity) LogP->Abs affects Dist Distribution LogP->Dist affects Met Metabolism LogP->Met influences Sol->Abs governs Form Formulation Sol->Form critical for Xtal Crystal Packing Xtal->Sol impacts Xtal->Form impacts Exc Excretion

Caption: Interplay of physicochemical properties in drug development.

Conclusion and Future Perspectives

The physicochemical properties of substituted pyrazol-5-amines are not independent variables but rather a deeply interconnected set of parameters that collectively define a molecule's behavior. A strategic approach to drug design involves the multi-parameter optimization of these properties. For instance, increasing lipophilicity to enhance permeability must be balanced against the potential for decreased solubility. Modifying a substituent to alter pKa will invariably impact both LogD and solubility.

The methodologies outlined in this guide—from high-throughput kinetic assays to rigorous potentiometric and crystallographic analyses—provide the essential toolkit for the modern medicinal chemist. Coupled with the predictive power of computational models, these tools enable a more rational and efficient exploration of chemical space. As the demand for novel therapeutics continues to grow, a profound understanding and systematic application of these physicochemical principles will remain paramount to the successful development of the next generation of pyrazol-5-amine-based medicines.

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Novel Pyrazole Compounds in Drug Discovery: From Privileged Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical overview of the discovery and development of novel pyrazole-based therapeutics. The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and understanding its journey from a simple heterocycle to a clinically successful drug is paramount for today's researchers.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1] This designation is not arbitrary; it is rooted in the molecule's unique physicochemical properties that make it an exceptional pharmacophore. Its structural rigidity, capacity for hydrogen bonding, and stable aromatic nature allow it to bind to a diverse set of biological targets with high affinity.[1][2]

The history of pyrazole-based drugs dates back to the synthesis of antipyrine in the 1880s. However, the true potential of this scaffold was realized in the 20th and 21st centuries with the development of blockbuster drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous oncology agents.[1][3] These successes have cemented the pyrazole moiety as a critical component in the modern drug discovery armamentarium, with applications spanning a vast range of diseases.[4][5]

Synthetic Strategies: Building the Pyrazole Core

The versatility of the pyrazole scaffold is matched by the diversity of synthetic routes available for its construction. The choice of synthetic strategy is critical as it dictates the substitution patterns possible, influencing the subsequent structure-activity relationship (SAR) studies.

Classical Synthesis: Knorr Pyrazole Synthesis

One of the most fundamental methods is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety (or a functional equivalent).[6][7]

Conceptual Workflow: Knorr Pyrazole Synthesis

G A Hydrazine Derivative (R1-NH-NH2) C Condensation & Cyclization A->C Nucleophilic Attack B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C Electrophilic Center D Substituted Pyrazole Core C->D Dehydration

Caption: High-level overview of the Knorr pyrazole synthesis.

Modern Synthetic Approaches

While classical methods are robust, modern organic chemistry has introduced more sophisticated and efficient strategies:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole ring, offering high atom economy and rapid access to diverse libraries of compounds.[8]

  • Palladium-Catalyzed Coupling: Cross-coupling reactions enable the introduction of complex substituents onto the pyrazole core, which is crucial for fine-tuning biological activity.[9]

  • 1,3-Dipolar Cycloadditions: Reactions between alkynes and diazo compounds provide a direct and often regioselective route to pyrazole synthesis.[7]

Therapeutic Applications & Mechanisms of Action

The broad bioactivity of pyrazole derivatives is a testament to their structural versatility.[1][5] They have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents, among others.[1]

Anti-inflammatory Agents: Selective COX-2 Inhibition

The most prominent success story in this class is Celecoxib (Celebrex®) . Its mechanism revolves around the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation to produce prostaglandins.[10][11] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][12]

Signaling Pathway: COX-2 Mediated Inflammation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 PGH2 Prostaglandin H2 AA:e->PGH2:w COX2 COX-2 Enzyme COX2->PGH2 PGs Prostaglandins (PGE2) PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Anticancer Agents: Targeting Kinases and Angiogenesis

In oncology, pyrazole derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor growth and survival. Many function as tyrosine kinase inhibitors (TKIs).[13][14]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels. Novel pyrazole compounds have been designed to bind to the ATP-binding site of VEGFR-2, inhibiting its kinase activity and thereby cutting off the tumor's blood supply.[13]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Aberrant CDK activity is a hallmark of cancer. Pyrazole scaffolds have been successfully employed to design inhibitors of CDKs, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[1][15]

Table 1: Examples of Pyrazole-Based Anticancer Agents

Drug NamePrimary Target(s)Approved IndicationsReference
Crizotinib ALK, ROS1Non-small cell lung cancer (NSCLC)[13][14]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia vera[14]
Axitinib VEGFR, PDGFR, KITRenal cell carcinoma[14]
Antimicrobial and Antiviral Applications

The pyrazole nucleus is also a versatile scaffold for developing agents against infectious diseases.

  • Antibacterial: Pyrazole derivatives can exert antibacterial effects through multiple mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), or by disrupting the bacterial cell membrane.[1]

  • Antiviral: Pyrazoles have shown promise against a range of viruses, including Dengue virus, SARS-CoV-2, and HIV, often by inhibiting viral replication processes such as RNA synthesis.[1]

The Drug Discovery Workflow: A Step-by-Step Guide

Developing a novel pyrazole compound from a concept to a preclinical candidate involves a systematic, multi-stage process. This workflow ensures that only the most promising compounds with favorable efficacy and safety profiles advance.

Workflow: Pyrazole Drug Discovery Cascade

G A 1. Design & Synthesis (Library Generation) B 2. In Vitro Screening (Primary Assays) A->B C 3. Hit-to-Lead Optimization (SAR Studies) B->C Identify 'Hits' D 4. In Silico Modeling (Docking, ADMET) C->D Guide Design E 5. Lead Characterization (Secondary Assays, Selectivity) C->E Generate 'Leads' D->C F 6. In Vivo Evaluation (PK/PD, Efficacy Models) E->F G Preclinical Candidate F->G

Caption: A typical cascade for pyrazole drug discovery.

Protocol: Synthesis and Characterization

This protocol provides a generalized procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via condensation, a common starting point for a discovery campaign.

Experimental Protocol 1: Synthesis of a Phenyl-Substituted Pyrazole Derivative

  • Reaction Setup: To a solution of a substituted chalcone (1.0 eq) in glacial acetic acid (10 mL), add phenylhydrazine hydrochloride (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with cold ethanol.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using the following techniques:[16][17]

    • ¹H and ¹³C NMR: To determine the chemical structure and purity.

    • FT-IR Spectroscopy: To identify key functional groups.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Protocol: In Vitro Biological Evaluation

Once synthesized, compounds must be tested for biological activity. The choice of assay is target-dependent.

Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is fundamental for anticancer drug discovery to assess a compound's ability to inhibit cell proliferation.[13]

  • Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 2: Sample In Vitro Screening Data

Compound IDTarget Cell LineIC₅₀ (µM)Selectivity vs. Normal Cells (e.g., HUVEC)
Lead Cmpd 17 PC-3 (Prostate Cancer)1.5 ± 0.2>5-fold (IC₅₀ = 8.7 µM)[18]
Lead Cmpd 20 PC-3 (Prostate Cancer)2.1 ± 0.4~1-fold (High toxicity)[18]
Sorafenib (Ref) PC-3 (Prostate Cancer)1.13-
Cmpd 3i PC-3 (Prostate Cancer)1.24Not specified
Cmpd 3i VEGFR-2 (Enzymatic)0.00893>3000-fold vs. Sorafenib (IC₅₀ = 0.030 µM)[13]

Data synthesized from multiple sources for illustrative purposes.[13][18] This table highlights a critical aspect of early discovery: identifying compounds like Cmpd 17 that show potency against cancer cells while having a lesser impact on healthy cells, a key preclinical requirement.[18]

Case Studies: Lessons from the Field

Celecoxib: The Archetype of Rational Design

The development of Celecoxib is a landmark example of structure-based drug design. Researchers identified key structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, secondary pocket. Scientists rationally designed the diaryl-substituted pyrazole scaffold of Celecoxib with a bulky sulfonamide group that could fit into this secondary pocket, conferring selectivity for COX-2 and sparing COX-1.[1][10] This approach not only led to a successful drug but also validated the strategy of targeting isoenzyme-specific differences to improve drug safety.

Rimonabant: A Cautionary Tale of Off-Target Effects

Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist for treating obesity.[19][20] Clinical trials showed significant efficacy in weight loss and improving metabolic profiles.[19] However, after its approval in Europe, post-marketing surveillance revealed a high incidence of severe psychiatric side effects, including depression and anxiety.[21] The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in mood regulation. The drug's potent blockade of this receptor led to these unforeseen and severe adverse events, ultimately resulting in its withdrawal from the market.[20][21] The story of Rimonabant serves as a critical reminder that even highly selective compounds can have profound on-target toxicities if the target itself is involved in multiple critical physiological processes. It underscores the absolute necessity of comprehensive safety pharmacology and a deep understanding of the target's biology.

Future Perspectives

The journey of pyrazole-based drug discovery is far from over. Current research is focused on several exciting frontiers:

  • Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple disease-related targets simultaneously, potentially offering superior efficacy for complex diseases like cancer.[1]

  • Hybrid Molecules: Fusing the pyrazole scaffold with other known pharmacophores to create hybrid compounds with novel or synergistic activities.[1]

  • Targeted Drug Delivery: Conjugating pyrazole inhibitors to targeting moieties (e.g., antibodies) to deliver the therapeutic agent specifically to diseased cells, enhancing efficacy and reducing systemic toxicity.

The pyrazole scaffold remains a vibrant and highly productive core for innovation in medicinal chemistry. Its proven track record and chemical tractability ensure that it will continue to be a source of novel and impactful medicines for years to come.

References

  • Kharl, M., Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

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An In-Depth Technical Guide to the Antimicrobial Potential of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable and urgent threat to global health. The capacity of microorganisms to withstand the effects of previously effective drugs necessitates a continuous and innovative pipeline of new antimicrobial agents.[1] The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 4-Ethyl-3-methyl-1H-pyrazol-5-amine , outlining a comprehensive research program to investigate its potential as a novel antimicrobial agent. This document is structured not as a rigid protocol, but as a strategic guide for the scientific investigation of this promising compound, from its initial synthesis to the elucidation of its mechanism of action and preliminary safety profiling.

Rationale and Hypothesis: Why 4-Ethyl-3-methyl-1H-pyrazol-5-amine?

The selection of 4-Ethyl-3-methyl-1H-pyrazol-5-amine for antimicrobial investigation is rooted in the established bioactivity of the 5-aminopyrazole core. The amino group at the 5-position and the potential for substitution at the 3 and 4 positions of the pyrazole ring offer a versatile platform for modulating antimicrobial potency and spectrum. It is hypothesized that the ethyl and methyl substitutions on the pyrazole ring of the target compound may enhance its interaction with microbial targets and improve its pharmacokinetic properties compared to unsubstituted aminopyrazoles.

Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine: A Proposed Pathway

Proposed Synthetic Scheme

The synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine can be envisioned in two key steps starting from commercially available reagents:

  • Synthesis of the β-ketonitrile intermediate (2-cyano-3-methylpentan-3-one): This can be achieved through a Claisen condensation reaction between propionitrile and ethyl propionate in the presence of a strong base like sodium ethoxide.

  • Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the final product, 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Synthesis_Pathway Propionitrile Propionitrile BetaKetonitrile 2-cyano-3-methylpentan-3-one (β-ketonitrile intermediate) Propionitrile->BetaKetonitrile Claisen Condensation EthylPropionate Ethyl Propionate EthylPropionate->BetaKetonitrile NaOEt Sodium Ethoxide NaOEt->BetaKetonitrile FinalProduct 4-Ethyl-3-methyl-1H-pyrazol-5-amine BetaKetonitrile->FinalProduct Cyclization Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Proposed synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-cyano-3-methylpentan-3-one

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, slowly add a mixture of propionitrile (1 equivalent) and ethyl propionate (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure β-ketonitrile.

Step 2: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Dissolve the purified 2-cyano-3-methylpentan-3-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of the antimicrobial potential of 4-Ethyl-3-methyl-1H-pyrazol-5-amine will involve determining its activity against a panel of clinically relevant microorganisms.

Selection of Microbial Strains

A representative panel of bacteria and fungi should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi: Candida albicans, Aspergillus fumigatus.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of 4-Ethyl-3-methyl-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening method.

Protocol:

  • Prepare a standardized inoculum of the test microorganism and spread it uniformly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Impregnate sterile paper discs with a known concentration of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Antimicrobial_Screening_Workflow Start Synthesized 4-Ethyl-3-methyl-1H-pyrazol-5-amine DiskDiffusion Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion MIC Broth Microdilution (MIC Determination) Start->MIC Results Antimicrobial Activity Profile DiskDiffusion->Results MBC_MFC Determination of MBC/MFC MIC->MBC_MFC MBC_MFC->Results

Caption: Workflow for in vitro antimicrobial screening.

Elucidation of the Mechanism of Action

Understanding how an antimicrobial agent kills or inhibits the growth of microorganisms is crucial for its development. Based on the known mechanisms of other pyrazole derivatives, the following assays are proposed to investigate the mode of action of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.[1]

Assessment of Cell Membrane Integrity

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial compounds.

Protocol: Propidium Iodide (PI) Uptake Assay

  • Treat a suspension of bacterial cells with 4-Ethyl-3-methyl-1H-pyrazol-5-amine at its MIC and 2x MIC.

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • After a defined incubation period, add propidium iodide to the cell suspensions.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication and are validated targets for antibacterial agents.[6]

Protocol: DNA Supercoiling/Relaxation Assays

These assays typically utilize purified enzymes and plasmid DNA.

  • DNA Gyrase Inhibition Assay: This assay measures the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different DNA topoisomers (relaxed, supercoiled) are then separated by agarose gel electrophoresis.

  • Topoisomerase IV Inhibition Assay: This assay measures the ability of the compound to inhibit the decatenation of kinetoplast DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.[7][8] The products are visualized by agarose gel electrophoresis.

MoA_Investigation ActiveCompound Active Compound (from screening) MembraneAssay Cell Membrane Integrity Assay (Propidium Iodide Uptake) ActiveCompound->MembraneAssay DNAGyraseAssay DNA Gyrase Inhibition Assay (Supercoiling) ActiveCompound->DNAGyraseAssay TopoIVAssay Topoisomerase IV Inhibition Assay (Decatenation/Relaxation) ActiveCompound->TopoIVAssay Mechanism Proposed Mechanism of Action MembraneAssay->Mechanism DNAGyraseAssay->Mechanism TopoIVAssay->Mechanism

Caption: Investigating the mechanism of action (MoA).

Preliminary Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and has minimal effects on host cells.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Seed a suitable human cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of 4-Ethyl-3-methyl-1H-pyrazol-5-amine for 24-48 hours.

  • Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

  • Add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity of 4-Ethyl-3-methyl-1H-pyrazol-5-amine
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
MRSA16
Bacillus subtilis4
Escherichia coli32
Pseudomonas aeruginosa>64
Candida albicans16
Table 2: Hypothetical Cytotoxicity of 4-Ethyl-3-methyl-1H-pyrazol-5-amine
Cell LineIC₅₀ (µM)
HEK293>100
HepG2>100

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of 4-Ethyl-3-methyl-1H-pyrazol-5-amine as a potential antimicrobial agent. The proposed studies, from synthesis to mechanism of action and cytotoxicity, will provide critical data to assess its therapeutic potential. Positive outcomes from this research program would warrant further preclinical development, including in vivo efficacy studies in animal models of infection and more extensive safety and pharmacokinetic profiling. The exploration of novel pyrazole derivatives like 4-Ethyl-3-methyl-1H-pyrazol-5-amine is a vital step in the ongoing battle against antimicrobial resistance.

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Structure Elucidation of Novel Pyrazole Amine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of Pyrazole Amines in Modern Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized with an amino group, these scaffolds, known as aminopyrazoles (APs), become exceptionally versatile frameworks in drug discovery.[1] Their unique chemical properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow them to interact with a wide range of biological targets.[1] This has led to their successful application in developing drugs for a vast spectrum of diseases, including cancer, inflammation, viral infections, and neurological disorders.[1][2][3] Marketed drugs such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib feature the pyrazole core, underscoring its pharmacological value.[1]

However, the synthesis of novel pyrazole amine derivatives often yields a mixture of isomers or presents ambiguities in the final structure. Prototrophic tautomerism and the potential for substitution at multiple positions on the ring make precise structural confirmation a critical, non-trivial step in the development pipeline.[1] An incorrect structural assignment can invalidate subsequent biological data and lead to significant wasted resources.

This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of novel pyrazole amine derivatives. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of spectroscopic and crystallographic data to build an unshakeable, self-validating structural hypothesis.

Section 1: The Initial Hypothesis - Unveiling the Core Scaffold and Molecular Formula

The journey of structure elucidation begins with the synthetic route. The chosen reaction pathway provides the initial, most logical hypothesis for the final structure. Common synthetic strategies, such as the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls, strongly suggest the formation of a pyrazole ring.[4] This synthetic context is the foundation upon which all subsequent analytical data is interpreted.

Mass Spectrometry: Defining the Molecular Boundaries

The first analytical step is to confirm the molecular weight and deduce the molecular formula of the new chemical entity. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the tool of choice.

  • The Nitrogen Rule: A fundamental principle in mass spectrometry is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] Since pyrazole amines contain at least three nitrogen atoms (two in the ring, one in the amine), they are expected to exhibit a molecular ion (M+) peak at an odd mass-to-charge ratio (m/z). This provides an immediate check for the successful incorporation of the nitrogenous framework.[5]

  • Molecular Formula Generation: HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition. This is critical for confirming that the final product matches the expected molecular formula from the synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be free of any particulate matter.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution will allow for the separation of ions with very similar nominal masses.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass of this ion. The calculated formula should be within a 5 ppm mass error tolerance of the theoretical formula.

1D NMR Spectroscopy: The First Look at the Molecular Skeleton

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the initial blueprint of the molecule's structure. It confirms the presence of key functional groups and provides information about the electronic environment of each atom.

  • ¹H NMR: This spectrum reveals the number of different types of protons, their relative ratios (via integration), and their connectivity (via spin-spin coupling). For a pyrazole amine, one would look for signals corresponding to the pyrazole ring protons, the amine (-NH or -NH₂) protons, and protons on any substituents.

  • ¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons are characteristic and help confirm the presence of the heterocyclic core.

Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyrazole C-H6.0 - 8.5100 - 150
Amine N-HBroad, variable (2.0 - 8.0)N/A
Aromatic C-H (substituent)7.0 - 8.5110 - 130
Aliphatic C-H (substituent)0.5 - 4.510 - 70

Table 1: General ¹H and ¹³C NMR chemical shift ranges for pyrazole amine derivatives. Specific values are highly dependent on the substitution pattern and solvent.[7][8]

Section 2: Assembling the Puzzle - Establishing Connectivity and Regiochemistry

While 1D NMR confirms the pieces are present, 2D NMR spectroscopy shows how they are connected. This is the most critical phase for distinguishing between potential isomers, a common challenge in pyrazole chemistry.[9]

The Power of 2D NMR
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within substituents (e.g., an ethyl group) or around the pyrazole ring.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the chemical shifts of protonated carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton of a novel compound. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). By observing a correlation from a known proton to an unassigned carbon, the connectivity can be pieced together.[10][12][13] For pyrazole amines, HMBC is essential for unambiguously determining the substitution pattern on the ring. For example, a correlation from the amine proton to a specific pyrazole ring carbon can definitively place the position of the amino group.

Experimental Protocol: 2D NMR Acquisition (HSQC & HMBC)

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a high-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and homogenous.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband inverse detection probe.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high resolution and symmetrical line shapes on the ¹H spectrum.

  • Acquisition:

    • Acquire a standard ¹H spectrum first to determine appropriate spectral widths.

    • Run a standard gradient-selected HSQC experiment.

    • Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz) to observe key ²JCH and ³JCH correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to build the molecular structure. For example, in an HMBC spectrum, trace correlations from easily identifiable protons (like an N-methyl group) to nearby quaternary carbons to anchor the analysis.[10]

XRay_Workflow A Purified Novel Compound B Crystal Growth Screening (Slow evaporation, vapor diffusion, etc.) A->B C Select High-Quality Single Crystal B->C D Mount Crystal on Goniometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Final 3D Structure & Validation (CIF) F->G

Sources

Methodological & Application

Application Notes: A Robust Protocol for the Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block for drug discovery and development. The protocol is designed for maximum reproducibility and clarity, detailing a two-step process commencing with the synthesis of the key intermediate, 2-cyano-3-pentanone, followed by its cyclocondensation with hydrazine hydrate. We delve into the causality behind procedural choices, ensuring scientific integrity and providing researchers with the insights needed for successful execution.

Scientific Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The specific substitution pattern of 4-Ethyl-3-methyl-1H-pyrazol-5-amine makes it a highly sought-after precursor for the synthesis of targeted inhibitors, particularly in oncology and inflammatory disease research. Its 5-amino group provides a crucial handle for further functionalization, enabling the construction of complex molecular architectures.

The most reliable and industrially scalable approach to 5-aminopyrazole synthesis is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. This method is selected for its high efficiency, operational simplicity, and the general availability of starting materials. Our protocol first outlines the preparation of the requisite β-ketonitrile, 2-cyano-3-pentanone, via acylation, followed by its reaction with hydrazine hydrate to yield the target compound.

Synthetic Workflow and Mechanism

The overall synthetic pathway is a two-stage process designed for efficiency and control.

Stage 1: Acylation to form β-Ketonitrile. The synthesis begins with the acylation of a suitable nitrile. This protocol utilizes the reaction of propionitrile with propionyl chloride in the presence of a strong base to form the key intermediate, 2-cyano-3-pentanone.

Stage 2: Cyclocondensation. The synthesized 2-cyano-3-pentanone is then reacted with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl. This is followed by a spontaneous intramolecular cyclization, where the terminal amino group of the hydrazine moiety performs a nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the aromatic 4-Ethyl-3-methyl-1H-pyrazol-5-amine.[1][2]

Synthesis_Workflow cluster_stage1 Stage 1: β-Ketonitrile Synthesis cluster_stage2 Stage 2: Pyrazole Formation Propionitrile Propionitrile Base Strong Base (e.g., NaH) Propionitrile->Base PropionylChloride Propionyl Chloride PropionylChloride->Base Intermediate 2-Cyano-3-pentanone Base->Intermediate Acylation Solvent Ethanol, Reflux Intermediate->Solvent Add Hydrazine Hydrazine Hydrate Hydrazine->Solvent FinalProduct 4-Ethyl-3-methyl-1H-pyrazol-5-amine Solvent->FinalProduct Cyclocondensation

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Hydrazine hydrate is toxic and corrosive; handle with extreme care.[3]

Protocol 1: Synthesis of 2-Cyano-3-pentanone (Intermediate)

Expertise & Causality: This procedure employs sodium hydride (NaH) as a strong, non-nucleophilic base to deprotonate the α-carbon of propionitrile, forming a reactive carbanion. Anhydrous THF is used as the solvent to prevent quenching of the base and the carbanion. The reaction is performed at low temperature to control the exothermicity of the acylation reaction and minimize side products.

Materials & Reagents:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Propionitrile

  • Propionyl chloride[4]

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq) to a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Slowly add propionitrile (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes after the addition is complete.

  • Acylation: Add propionyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice.

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. Extract the product with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyano-3-pentanone. The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Expertise & Causality: Ethanol is an excellent solvent for this cyclocondensation, as it readily dissolves both the β-ketonitrile intermediate and hydrazine hydrate, facilitating a homogeneous reaction. The reaction is conducted under reflux to provide the necessary activation energy for the intramolecular cyclization onto the nitrile. A slight excess of hydrazine hydrate is used to ensure the complete consumption of the more valuable ketonitrile intermediate.

Materials & Reagents:

  • 2-Cyano-3-pentanone (from Protocol 1)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 2-cyano-3-pentanone (1.0 eq).

  • Solvent and Reagent Addition: Add absolute ethanol to dissolve the starting material completely. Then, add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-Ethyl-3-methyl-1H-pyrazol-5-amine as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Quantitative Data Summary

ReagentMolecular Wt. ( g/mol )Molar Eq. (Protocol 2)Density (g/mL)
2-Cyano-3-pentanone111.141.0~0.91
Hydrazine Hydrate (64%)50.06 (as 100%)1.2~1.03
Ethanol46.07Solvent0.789

Theoretical Yield Calculation: The theoretical yield should be calculated based on 2-cyano-3-pentanone as the limiting reagent.

Self-Validation and Characterization

To ensure the integrity of the synthesis, the final product should be characterized to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): Monitor reaction progress. A typical mobile phase would be a 7:3 mixture of Ethyl Acetate:Hexane.

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expected ¹H NMR signals would include resonances for the ethyl and methyl protons, the amine protons, and the pyrazole NH proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 126.11).

References

  • Cranwell, P. B., & Russell, A. T. (2016). A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory. Journal of Chemical Education, 93(5), 949-952. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Available at: [Link]

  • Gomaa, M. A.-M. (2009). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 14(12), 5225-5235. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research.[1] Given the limited availability of direct analytical protocols for this specific molecule, this application note synthesizes established methodologies for analogous pyrazole derivatives to propose a comprehensive analytical workflow. The protocols herein are designed to be robust starting points for researchers and drug development professionals, ensuring scientific integrity and enabling thorough characterization of the compound's identity, purity, and stability.

Introduction

4-Ethyl-3-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise characterization of such molecules is a critical prerequisite for their advancement in any research and development pipeline. This guide outlines a multi-faceted analytical approach, leveraging spectroscopic and chromatographic techniques to establish a comprehensive profile of the target compound.

Physicochemical Properties (Predicted)

While experimental data for 4-Ethyl-3-methyl-1H-pyrazol-5-amine is not extensively published, we can infer key properties based on its structure and data from related pyrazole derivatives. These parameters are crucial for method development, particularly for chromatographic and spectroscopic analyses.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C6H11N3Based on chemical structure
Molecular Weight 125.17 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidBased on similar pyrazole compounds[3]
Melting Point Expected to be in the range of 100-200 °CBased on related pyrazole derivatives[3][4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile. Limited solubility in water.Based on general solubility of pyrazole derivatives[3][5]
pKa The amine group imparts basic properties.Pyrazoles are generally weak bases[1]

Analytical Workflow for Characterization

A systematic approach is essential for the definitive characterization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine. The following workflow is recommended:

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling A Physicochemical Properties (Melting Point, Solubility) B FTIR Spectroscopy (Functional Group Identification) A->B Confirm functional groups C NMR Spectroscopy (1H, 13C, DEPT) B->C Proceed to detailed structure D Mass Spectrometry (Molecular Weight, Fragmentation) C->D Confirm molecular weight E High-Performance Liquid Chromatography (HPLC) (Purity Assessment) D->E Assess purity G LC-MS / GC-MS (Impurity Identification) E->G Identify impurities F Gas Chromatography (GC) (Residual Solvents, Volatile Impurities) F->G

Figure 1: Recommended analytical workflow for the comprehensive characterization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected Absorptions: Based on the structure of 4-Ethyl-3-methyl-1H-pyrazol-5-amine and data from related pyrazole derivatives, the following characteristic peaks are anticipated.[3][6][7][8]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3400-3250 (likely two bands for primary amine)
C-H Stretch (aliphatic)3000-2850
C=N Stretch (pyrazole ring)1650-1550
C=C Stretch (pyrazole ring)1580-1475
N-H Bend (amine)1650-1580
C-N Stretch1350-1000

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix approximately 1 mg of the sample with 100 mg of dry KBr and press into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Expected Chemical Shifts (¹H and ¹³C): The chemical shifts are predicted based on the analysis of similar pyrazole structures.[3][5][6][9]

¹H NMR (in CDCl₃ or DMSO-d₆):

  • Ethyl group (CH₂): ~2.5-2.8 ppm (quartet)

  • Ethyl group (CH₃): ~1.2-1.4 ppm (triplet)

  • Methyl group (on ring): ~2.1-2.3 ppm (singlet)

  • NH₂ (amine): Broad singlet, chemical shift can vary (~3.5-5.0 ppm)

  • NH (pyrazole ring): Broad singlet, chemical shift can vary (~10-12 ppm, may exchange with D₂O)

¹³C NMR (in CDCl₃ or DMSO-d₆):

  • C3 (with methyl group): ~145-150 ppm

  • C4 (with ethyl group): ~110-115 ppm

  • C5 (with amine group): ~150-155 ppm

  • Ethyl group (CH₂): ~20-25 ppm

  • Ethyl group (CH₃): ~12-15 ppm

  • Methyl group (on ring): ~10-12 ppm

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons. Use the ¹³C and DEPT spectra to identify all unique carbon atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[5]

Expected m/z:

  • Molecular Ion [M]⁺ or [M+H]⁺: ~125 or 126

Protocol:

  • Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum in full scan mode.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. For HRMS, compare the measured exact mass with the calculated mass for the molecular formula C₆H₁₁N₃. Analyze the fragmentation pattern to gain further structural insights.

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a weakly basic compound like 4-Ethyl-3-methyl-1H-pyrazol-5-amine, reverse-phase HPLC is a suitable method.[10][11]

Starting HPLC Method:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic Acid Provides good peak shape for basic compounds.[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for reverse-phase HPLC.
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. A typical starting gradient could be 5-95% B over 20 minutes. To elute a range of potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at 254 nm and 280 nm Pyrazole rings typically have UV absorbance.

| Injection Volume | 10 µL | Standard injection volume. |

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample onto the HPLC system and run the gradient method.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.

Gas Chromatography (GC)

Principle: GC is suitable for the analysis of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their polarity, derivatization or the use of specific columns can yield good results.[12][13] GC is particularly useful for identifying residual solvents and volatile impurities.

Starting GC Method (for residual solvents):

Parameter Condition Rationale
Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness Standard column for residual solvent analysis.
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) Universal detector for organic compounds.
Detector Temp 280 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min General purpose temperature program.

| Injection | Headspace or direct liquid injection | Headspace is preferred for residual solvents. |

Protocol:

  • Sample Preparation: For headspace analysis, dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

  • Analysis: Analyze the sample using the defined GC method.

  • Data Analysis: Identify and quantify any residual solvents by comparing their retention times and responses to those of known standards.

Potential Impurities and Degradation Products

The nature of impurities will largely depend on the synthetic route used. Common synthetic pathways for pyrazoles may introduce the following types of impurities:[7][14][15][16][17][18]

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Isomers: Positional isomers may form during the synthesis.

  • By-products: Side reactions can lead to the formation of unexpected by-products.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, heat, or oxygen. Oxidation of the amine group is a potential degradation pathway.

Analytical Approach for Impurity Profiling: LC-MS and GC-MS are powerful tools for the identification of unknown impurities. The HPLC and GC methods described above can be coupled with a mass spectrometer to obtain mass information for each impurity peak, which can then be used to propose a chemical structure.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the identity, purity, and impurity profile of this important molecule, thereby ensuring the quality and reliability of their research and development efforts. It is recommended that these methods be further optimized and validated for specific applications.

References

  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 4-Ethyl-3-methyl-1H-pyrazol-5-amine in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Among the diverse family of pyrazole-containing compounds, 5-aminopyrazoles stand out as particularly valuable building blocks for the synthesis of novel molecular entities.[2] The exocyclic amine group at the C5 position serves as a versatile handle for a variety of chemical transformations, allowing for the systematic modulation of a compound's physicochemical properties and biological activity.

4-Ethyl-3-methyl-1H-pyrazol-5-amine, the subject of this guide, is a prime example of such a versatile scaffold. Its strategic substitution pattern offers a unique platform for generating libraries of novel compounds for drug discovery and development. The functionalization of the C5-amine group is often the first step in the elaboration of this core into more complex molecules. This document provides a comprehensive overview of the key chemical transformations of the amine group in 4-Ethyl-3-methyl-1H-pyrazol-5-amine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Reactivity of 5-Aminopyrazoles: A Multi-faceted Nucleophile

5-Aminopyrazoles are polyfunctional molecules with several potential nucleophilic sites. The general order of reactivity is considered to be: the exocyclic amine (5-NH2) > the N1-ring nitrogen > the C4-position of the pyrazole ring.[1] This inherent reactivity profile allows for selective functionalization under carefully controlled conditions. The primary focus of this guide will be on the reactions of the most nucleophilic site, the 5-amino group.

I. N-Acylation: Forging Amide Bonds for Structural Diversification

The conversion of the primary amine of 4-Ethyl-3-methyl-1H-pyrazol-5-amine to an amide is a fundamental transformation. The resulting N-acyl pyrazoles are key intermediates in the synthesis of a wide range of biologically active compounds.[3] This reaction is typically achieved by treatment with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.

Causality of Experimental Choices:
  • Acylating Agent: Acyl chlorides are highly reactive and are often the reagents of choice for efficient acylation. Anhydrides can also be used, sometimes under milder conditions.

  • Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction with acyl chlorides. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(4-ethyl-3-methyl-1H-pyrazol-5-yl)benzamide.

Materials:

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-Ethyl-3-methyl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 mmol).

  • Stir the mixture for 5 minutes, then add benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-ethyl-3-methyl-1H-pyrazol-5-yl)benzamide.[4]

Expected Outcome: A white to off-white solid. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][5]

II. N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in a multitude of approved drugs. The introduction of a sulfonyl group to the C5-amine of 4-Ethyl-3-methyl-1H-pyrazol-5-amine can significantly impact the molecule's acidity, polarity, and ability to form hydrogen bonds, thereby influencing its biological activity.

Causality of Experimental Choices:
  • Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation due to their high reactivity.

  • Base: Similar to acylation, a non-nucleophilic base like pyridine or triethylamine is required to scavenge the HCl byproduct. Pyridine can also act as a solvent and a catalyst.

  • Solvent: Aprotic solvents such as DCM, THF, or pyridine are suitable for this reaction.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(4-ethyl-3-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.

Materials:

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-Ethyl-3-methyl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (20 mL) and acidify with 1 M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Data Presentation: Comparison of Acylation and Sulfonylation

ParameterN-Acylation with Benzoyl ChlorideN-Sulfonylation with TsCl
Electrophile Benzoyl chloridep-Toluenesulfonyl chloride
Base TriethylaminePyridine
Solvent DichloromethanePyridine
Typical Temp. 0 °C to RT0 °C to RT
Work-up Aqueous washAcidification & extraction
Product AmideSulfonamide

III. N-Alkylation: Navigating the Path to Secondary and Tertiary Amines

Direct N-alkylation of the C5-amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[6][7] A more controlled and widely adopted method for introducing alkyl groups is reductive amination.[8][9][10][11]

Reductive Amination: A Two-Step, One-Pot Approach

Reductive amination involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[9][11]

Causality of Experimental Choices:
  • Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.

  • Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is required. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[11] STAB is often preferred due to its milder nature and effectiveness under slightly acidic conditions which favor imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added as a catalyst for imine formation.

Experimental Protocol: Reductive Amination with Acetone

Objective: To synthesize N-isopropyl-4-ethyl-3-methyl-1H-pyrazol-5-amine.

Materials:

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of 4-Ethyl-3-methyl-1H-pyrazol-5-amine (1.0 mmol) in DCE (10 mL), add acetone (1.5 mmol) and acetic acid (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

IV. Diazotization: A Gateway to Diverse Functionalities

The diazotization of the C5-amine group of 4-Ethyl-3-methyl-1H-pyrazol-5-amine opens up a vast array of synthetic possibilities.[12] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through reactions such as the Sandmeyer reaction.[13][14]

Causality of Experimental Choices:
  • Diazotizing Agent: Sodium nitrite (NaNO2) in the presence of a strong acid (e.g., HCl, H2SO4) is the standard reagent for generating nitrous acid in situ, which then reacts with the primary amine.

  • Temperature: The reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable and can decompose at higher temperatures.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (Hydroxylation)

Objective: To synthesize 4-ethyl-3-methyl-1H-pyrazol-5-ol.

Materials:

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Sodium nitrite (NaNO2)

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Copper(I) oxide (Cu2O) (for other Sandmeyer reactions)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.2 mmol) in water (2 mL) and cool to 0 °C.

    • In a separate flask, dissolve 4-Ethyl-3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a mixture of water (5 mL) and concentrated sulfuric acid (0.5 mL), and cool to 0 °C.

    • Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Hydroxylation:

    • Gently heat the diazonium salt solution to 50-60 °C. Nitrogen gas evolution should be observed.

    • Continue heating until gas evolution ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Note: For other Sandmeyer reactions (e.g., to introduce Cl, Br, CN), the diazonium salt solution would be added to a solution of the corresponding copper(I) salt (CuCl, CuBr, CuCN).[13]

Visualization of Synthetic Pathways

Workflow for Amine Functionalization

G start 4-Ethyl-3-methyl-1H-pyrazol-5-amine acylation N-Acylation (Acyl Chloride, Base) start->acylation sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination diazotization Diazotization (NaNO2, Acid) start->diazotization amide N-Acyl Pyrazole acylation->amide sulfonamide N-Sulfonyl Pyrazole sulfonylation->sulfonamide alkylamine N-Alkyl Pyrazole reductive_amination->alkylamine diazonium Pyrazolyldiazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (e.g., Hydrolysis, Halogenation) diazonium->sandmeyer other_products Diverse Functional Groups (-OH, -Cl, -Br, -CN) sandmeyer->other_products

Caption: Synthetic routes for the functionalization of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Reaction Scheme: Reductive Amination

G cluster_0 Reductive Amination Pyrazolamine 4-Ethyl-3-methyl-1H-pyrazol-5-amine Imine Imine Intermediate Pyrazolamine->Imine + Acetone - H2O Acetone Acetone Acetone->Imine Product N-isopropyl-4-ethyl-3-methyl-1H-pyrazol-5-amine Imine->Product + [H] (STAB)

Caption: Reductive amination of 4-Ethyl-3-methyl-1H-pyrazol-5-amine with acetone.

Conclusion

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized pyrazole derivatives. The strategic application of N-acylation, N-sulfonylation, reductive amination, and diazotization reactions allows for the controlled introduction of various functional groups, each imparting unique properties to the parent molecule. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and synthetic chemistry, enabling the efficient and rational design of novel pyrazole-based compounds with therapeutic potential.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print.
  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014).
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017).
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (n.d.). RSC Publishing.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
  • (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2025).
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • Reductive Amin
  • Synthesis, Characterization and Biological Activities ofN-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. (n.d.).
  • Diazotis
  • Preparation, purification and characterization of aminopropyl-functionalized silica sol. (n.d.).
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers.
  • N-acylation of amides through internal nucleophilic c
  • Aqueous-Mediated N-Alkylation of Amines. (2007).
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). RSC Publishing.
  • Reductive amin
  • Ch22: Alkyl
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.).
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences.
  • Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (n.d.).
  • Scheme 2: Synthesis of 3,5-diaminopyrazoles 4а-с and... (n.d.).
  • Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. (n.d.). Benchchem.
  • Ester synthesis by acyl
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • Amine alkyl
  • 1.Diazotization 2.Sandmeyer 3.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.

Sources

Troubleshooting & Optimization

Improving the solubility of 4-Ethyl-3-methyl-1H-pyrazol-5-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support guide for 4-Ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial questions regarding the solubility of 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Q1: My compound, 4-Ethyl-3-methyl-1H-pyrazol-5-amine, won't dissolve in my aqueous assay buffer. Why is this happening?

A1: 4-Ethyl-3-methyl-1H-pyrazol-5-amine possesses structural features—specifically the ethyl and methyl groups—that increase its lipophilicity (tendency to dissolve in fats or lipids) and can lead to poor aqueous solubility. Many heterocyclic compounds that are promising as drug leads often exhibit low water solubility. The amine group on the pyrazole ring suggests that its solubility will be highly dependent on the pH of the solution.[1][2] At neutral or basic pH, the amine is uncharged, making the molecule less polar and thus less soluble in water.

Q2: What are the consequences of poor compound solubility in my biological assays?

A2: Using a compound that is not fully dissolved can severely compromise your experimental results. The consequences include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than intended, leading to an artificially high IC50 or EC50 value.[3][4]

  • Poor Reproducibility: Inconsistent dissolution leads to high variability between experiments, making it difficult to establish reliable structure-activity relationships (SAR).[4]

  • Assay Interference: Undissolved compound particles can scatter light in plate-based assays, interfere with cell health, or create artifacts that are mistaken for biological activity.

  • Discrepancies Between Assays: You may observe different results between biochemical and cell-based assays due to variations in media components that affect solubility.[3]

Q3: I managed to dissolve it in 100% DMSO, but it crashes out when I dilute it into my aqueous buffer. What should I do?

A3: This is a very common issue known as precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many compounds, its capacity to keep a drug in solution diminishes significantly when diluted into an aqueous medium.[3] The goal is to find a formulation—using pH adjustment, co-solvents, or other excipients—that maintains solubility in the final aqueous assay conditions. It is also crucial to be aware that DMSO can have direct effects on cells, typically at concentrations above 0.5-1%, so minimizing its final concentration is critical.[5][6]

Q4: What are the key physicochemical properties of 4-Ethyl-3-methyl-1H-pyrazol-5-amine I should be aware of?

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~139.19 g/mol Low molecular weight is generally favorable, but does not guarantee solubility.
LogP (Lipophilicity) Predicted to be moderately lipophilic.The ethyl and methyl groups contribute to poor water solubility.
pKa (Acid Dissociation Constant) The 5-amino group is basic. The predicted pKa is likely in the 4-6 range.This is the most critical property to exploit. The compound's solubility will dramatically increase in acidic conditions (pH < pKa) where the amine group is protonated and charged.[1][2]
Hydrogen Bonding Contains both hydrogen bond donors (amine) and acceptors (ring nitrogens).Can interact with water, but intramolecular hydrogen bonding or crystal lattice energy may dominate, favoring the solid state.

Section 2: A Step-by-Step Approach to Solubilization

This workflow provides a logical progression from the simplest to more advanced techniques for solubilizing your compound.

G cluster_0 cluster_1 Troubleshooting Strategies start Start: Receive Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock test_dilution Test Dilution in Assay Buffer (e.g., 1:100) stock->test_dilution precipitate Precipitation Observed? test_dilution->precipitate success Success! Proceed with Assay (Keep final DMSO <0.5%) precipitate->success No strategy_choice Select Strategy based on Assay Compatibility precipitate->strategy_choice Yes ph_adjust Strategy 1: pH Adjustment strategy_choice->ph_adjust cosolvent Strategy 2: Co-Solvent Screening strategy_choice->cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation strategy_choice->cyclodextrin

Caption: Decision workflow for solubilizing a test compound.

Section 3: Troubleshooting Guides & Detailed Protocols

Strategy 1: pH Adjustment (Recommended First-Line Approach)

Causality: The 5-amino group on the pyrazole ring is basic. By lowering the pH of the solvent to a value at least 1-2 units below the compound's pKa, the amine group becomes protonated (-NH2 → -NH3+). This positive charge significantly increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility.[7]

Protocol: pH-Dependent Solubility Screening

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., MES, HEPES, Phosphate) at different pH values, for example: pH 4.5, 5.5, 6.5, and 7.4.

  • Prepare Compound Slurry: Add a small, known amount of solid 4-Ethyl-3-methyl-1H-pyrazol-5-amine to a fixed volume of each buffer to create a slurry (a supersaturated suspension). Ensure excess solid is visible.

  • Equilibrate: Agitate the slurries at a constant temperature (e.g., room temperature or 37°C) for 4-24 hours to allow them to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 min) to pellet the undissolved solid.

  • Quantify Supernatant: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot solubility (µg/mL or µM) versus pH. This will identify the lowest pH required to achieve your target concentration.

  • Assay Compatibility Check: Crucially , confirm that the required acidic pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, receptor binding). Run a vehicle control at this pH.

Strategy 2: Co-Solvent Screening

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[3][7] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the compound.

Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of co-solvents commonly used in biological assays.

  • Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% of each co-solvent (e.g., 20 mM in DMSO, Ethanol, PEG 400, and Propylene Glycol).

  • Test Dilutions: Serially dilute each stock solution into your final assay buffer. Visually inspect for precipitation at each step. Use a nephelometer for more sensitive detection of turbidity if available.

  • Determine Maximum Tolerated Concentration: Identify the highest concentration of your compound that remains in solution for each co-solvent system, while keeping the final co-solvent concentration within an acceptable range for your assay.

  • Vehicle Control: Once a suitable co-solvent system is identified, run a full vehicle control (assay buffer + co-solvent at the final concentration) to ensure it has no effect on your biological readout.

Co-SolventTypical Max Concentration (Cell-based Assays)Notes
DMSO < 0.5%Can induce cell stress or differentiation at higher concentrations.[6]
Ethanol < 1.0%Can be toxic to cells at higher levels.
PEG 400 < 1.0%Generally well-tolerated; can be viscous.
Propylene Glycol < 1.0%Common in pharmaceutical formulations.
Strategy 3: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like 4-Ethyl-3-methyl-1H-pyrazol-5-amine, forming a water-soluble "inclusion complex."[9][10] This complex shields the hydrophobic parts of the drug from water, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[11]

G cluster_0 Mechanism of Cyclodextrin Solubilization cd Hydrophilic Exterior Hydrophobic Inner Cavity Hydrophilic Exterior complex Water-Soluble Inclusion Complex cd->complex compound Poorly Soluble Compound (4-Ethyl-3-methyl- 1H-pyrazol-5-amine) compound->cd:f1 Encapsulation water Aqueous Solution complex->water

Sources

Side product formation in the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting side product formation and optimizing reaction conditions for a higher yield and purity of the target molecule.

Introduction to the Synthesis

The primary and most efficient route for the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine involves the cyclocondensation reaction between a β-ketonitrile and hydrazine. Specifically, the reaction of 2-cyano-3-methylpentan-2-one with hydrazine hydrate is the key transformation. This process, while effective, is prone to the formation of several side products that can complicate purification and reduce the overall yield. This guide provides an in-depth analysis of these potential issues and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary synthetic route for 4-Ethyl-3-methyl-1H-pyrazol-5-amine and its mechanism?

The most common and logical synthetic pathway is the reaction of 2-cyano-3-methylpentan-2-one with hydrazine hydrate. The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the electrophilic carbon of the nitrile group, leading to a five-membered ring closure and subsequent tautomerization to yield the aromatic pyrazole ring.

Synthesis Mechanism 2-cyano-3-methylpentan-2-one 2-cyano-3-methylpentan-2-one Hydrazone_Intermediate Hydrazone Intermediate 2-cyano-3-methylpentan-2-one->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine (H2N-NH2) Cyclization_Intermediate Cyclization Intermediate Hydrazone_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product 4-Ethyl-3-methyl-1H-pyrazol-5-amine Cyclization_Intermediate->Product Tautomerization

Caption: General synthesis pathway for 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Q2: I've isolated an impurity with the same mass as my target compound. What could it be?

This is a classic case of regioisomer formation . The starting material, 2-cyano-3-methylpentan-2-one, is an unsymmetrical β-ketonitrile. This means that the initial nucleophilic attack of hydrazine can occur at either of the two nitrogen atoms of the hydrazine molecule, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.

  • Desired Product: 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Regioisomeric Side Product: 3-Ethyl-4-methyl-1H-pyrazol-5-amine[1]

Regioisomer Formation cluster_0 Reaction of 2-cyano-3-methylpentan-2-one with Hydrazine cluster_1 Pathway A (Desired) cluster_2 Pathway B (Side Product) Start 2-cyano-3-methylpentan-2-one + Hydrazine Intermediate_A Hydrazone Intermediate A Start->Intermediate_A Intermediate_B Hydrazone Intermediate B Start->Intermediate_B Product_A 4-Ethyl-3-methyl-1H-pyrazol-5-amine Intermediate_A->Product_A Cyclization Product_B 3-Ethyl-4-methyl-1H-pyrazol-5-amine Intermediate_B->Product_B Cyclization

Caption: Formation of regioisomers during the synthesis.

Troubleshooting Regioisomer Formation:

The regioselectivity of pyrazole synthesis can be influenced by several factors:

  • Steric Hindrance: The relative steric bulk of the substituents on the β-ketonitrile can direct the initial attack of hydrazine.

  • Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the carbonyl and nitrile carbons.

  • Reaction Conditions: Temperature, solvent, and pH can all play a role in directing the reaction towards a specific regioisomer.

Optimization Protocol to Favor the Desired Isomer:

ParameterRecommendationRationale
Temperature Lower temperatures (0-25 °C)May increase the kinetic control of the reaction, potentially favoring one isomer over the other.
Solvent Protic solvents (e.g., ethanol, methanol)Can influence the tautomeric equilibrium of the β-ketonitrile and the solvation of the transition states.
pH Neutral to slightly acidicAcid catalysis can facilitate hydrazone formation, but strongly acidic or basic conditions can promote side reactions.

Purification of Regioisomers:

Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Using a long column with fine silica gel can improve resolution.[2]

  • Fractional Crystallization: If a suitable solvent is found where the solubilities of the two isomers are sufficiently different, fractional crystallization can be an effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography may be necessary.

Q3: My reaction is producing a significant amount of a non-polar side product, and I'm observing gas evolution. What is happening?

This is likely due to the Wolff-Kishner reduction of the hydrazone intermediate.[3][4] Under basic conditions and elevated temperatures, the hydrazone can be reduced to a methylene group, with the evolution of nitrogen gas. In this specific synthesis, the hydrazone of 2-cyano-3-methylpentan-2-one would be reduced to 2-cyano-3-methylpentane.

Wolff-Kishner Reduction Hydrazone Hydrazone of 2-cyano-3-methylpentan-2-one Side_Product 2-cyano-3-methylpentane Hydrazone->Side_Product + Base, Heat Base_Heat Base (e.g., KOH) Heat N2 N2 (gas)

Caption: Wolff-Kishner reduction as a side reaction.

Troubleshooting the Wolff-Kishner Reduction:

  • Control the Basicity: Avoid strongly basic conditions. If a base is necessary to neutralize any acid, use a mild, non-nucleophilic base.

  • Temperature Management: This side reaction is highly dependent on temperature.[4] Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate for the desired cyclization.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion to the reduced side product.

Q4: I am observing the formation of a more polar side product, and my yield of the desired amine is low. What could be the cause?

This is likely due to the hydrolysis of the nitrile group in the starting material or the pyrazole product. Under acidic or basic conditions, and in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

  • Hydrolysis of Starting Material: 2-cyano-3-methylpentan-2-one can hydrolyze to 3-methyl-2-oxopentanoic acid or its amide.

  • Hydrolysis of Product: The nitrile group is not present in the final product, but if the reaction conditions are harsh, the amino group of the pyrazole could potentially be involved in other degradation pathways. A more likely scenario is the hydrolysis of the nitrile in the unreacted starting material or intermediates.

Troubleshooting Nitrile Hydrolysis:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

  • Control pH: Avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the nitrile group.[5]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-3-methylpentan-2-one (Starting Material)

A plausible route to the β-ketonitrile starting material is the Thorpe-Ziegler reaction , which involves the base-catalyzed condensation of two molecules of a nitrile.[6][7] In this case, the condensation of propanenitrile followed by alkylation would be a potential route. A more direct approach is the acylation of a nitrile anion with an ester.

Acylation of Propanenitrile:

  • To a solution of sodium ethoxide in dry ethanol, add propanenitrile dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl propionate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine
  • In a round-bottom flask, dissolve 2-cyano-3-methylpentan-2-one in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the desired product from side products.

Data Summary

CompoundStructureMolar Mass ( g/mol )Key Characterization Notes
4-Ethyl-3-methyl-1H-pyrazol-5-amine Structure of 4-Ethyl-3-methyl-1H-pyrazol-5-amine139.19Desired product.
3-Ethyl-4-methyl-1H-pyrazol-5-amine Structure of 3-Ethyl-4-methyl-1H-pyrazol-5-amine139.19Regioisomeric side product. Similar polarity to the desired product.
2-cyano-3-methylpentane Structure of 2-cyano-3-methylpentane111.19Wolff-Kishner reduction side product. Non-polar.
3-methyl-2-oxopentanamide Structure of 3-methyl-2-oxopentanamide129.16Nitrile hydrolysis side product. Polar.

References

  • Wolff–Kishner reduction. In: Wikipedia. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]

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  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]

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Technical Support Center: Refinement of Purification Techniques for Pyrazole Amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole amine isomers. The structural similarity of these compounds—whether regioisomers, tautomers, or enantiomers—presents significant purification challenges for researchers in synthetic and medicinal chemistry. This guide provides practical, in-depth solutions to common issues encountered during chromatography and crystallization, moving beyond simple protocols to explain the underlying chemical principles that govern separation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating pyrazole amine isomers?

Separating pyrazole amine isomers is difficult primarily due to their closely related physical and chemical properties.

  • Regioisomers : These isomers often have very similar polarities and boiling points, making them difficult to resolve using standard chromatographic or distillation techniques.[1] The synthesis of pyrazoles can also lead to a loss of regioselectivity, complicating the final mixture.[2][3]

  • Enantiomers : As mirror images, enantiomers possess identical physical properties in an achiral environment. Their separation is impossible without introducing a chiral element, such as a chiral stationary phase (CSP) in HPLC or a chiral resolving agent for crystallization.[1][4]

Q2: What should be my default starting technique for a crude mixture of pyrazole amine regioisomers?

For general purification of synthetic reaction mixtures and the separation of regioisomers, Flash Column Chromatography on silica gel is the most common and effective starting point.[1] It offers a good balance of speed, scalability, and resolving power for moderately different compounds. Always begin by developing a separation on a Thin-Layer Chromatography (TLC) plate to identify a suitable solvent system before committing to a column.[1]

Q3: When should I consider crystallization over chromatography?

Crystallization is a powerful, scalable, and often more cost-effective technique, particularly when:

  • The desired isomer is significantly less soluble than the impurities or other isomers in a specific solvent system.

  • You are performing a diastereomeric resolution, where a chiral resolving agent is used to form salts with differing solubilities.

  • The isomers form a conglomerate (a mechanical mixture of enantiomer crystals), which may allow for preferential crystallization.

  • Chromatography fails to provide adequate separation or leads to compound degradation. A patented method involves converting pyrazoles into acid addition salts, which can then be selectively crystallized from organic solvents.[5]

Q4: My pyrazole amine is sensitive and seems to degrade during purification. What is the cause and how can I prevent it?

Some pyrazole derivatives, particularly those with sensitive functional groups, can be unstable on standard silica gel due to its acidic nature.[1] The Lewis acid sites on the silica surface can catalyze degradation or cause irreversible adsorption.

  • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel or the mobile phase to neutralize its acidity. This can be achieved by adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent.[1]

  • Solution 2: Use an Alternative Stationary Phase. For highly acid-sensitive compounds, switch to a less acidic stationary phase such as neutral alumina, Florisil, or an amine-functionalized silica (NH2) column, which can offer different selectivity and a more inert environment.[1]

Troubleshooting Guide: Flash Column Chromatography (Regioisomers)

This section addresses common problems encountered during the purification of pyrazole amine regioisomers using flash chromatography.

Problem 1: My isomers are co-eluting or have very poor separation (ΔRf < 0.1 on TLC).

This is the most frequent challenge, arising from the similar polarities of the isomers.[1]

Causality: The separation on silica gel is governed by the differential interactions (primarily hydrogen bonding and dipole-dipole) of the analytes with the stationary phase. If the isomers present nearly identical "polar footprints" to the silica, they will migrate at similar rates.

Troubleshooting Workflow:

G start Start: Poor Separation (ΔRf < 0.1) opt_mobile 1. Optimize Mobile Phase start->opt_mobile First Step change_stat 2. Change Stationary Phase start->change_stat If Mobile Phase Optimization Fails consider_cryst 3. Consider Alternative Technique start->consider_cryst If Chromatography Is Ineffective shallow_grad A. Use Shallower Gradient or Isocratic Elution opt_mobile->shallow_grad change_solv B. Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) opt_mobile->change_solv alumina A. Switch to Alumina (Basic or Neutral) change_stat->alumina amine_silica B. Use Amine (NH2) or Diol Functionalized Silica change_stat->amine_silica cryst A. Attempt Crystallization (Fractional or Diastereomeric Salt) consider_cryst->cryst hplc B. Move to Preparative HPLC consider_cryst->hplc

Caption: Troubleshooting workflow for co-eluting pyrazole regioisomers.

Step-by-Step Solutions:

  • Optimize Mobile Phase: Before changing the stationary phase, exhaust mobile phase options. A common mistake is to use a solvent system that is too polar, causing all compounds to elute too quickly.

    • Action: Use a shallower gradient or switch to an isocratic elution with a solvent mixture that provides the best separation on TLC (aim for Rf values between 0.2 and 0.4).[1]

    • Action: Change the solvent system entirely to alter selectivity. The "solvent selectivity triangle" (e.g., switching from a hexane/ethyl acetate system to dichloromethane/methanol or toluene/acetone) can change the nature of the interactions and improve resolution.[1]

  • Change Stationary Phase: If mobile phase optimization fails, the issue lies with the stationary phase's lack of selectivity for your isomers.

    • Action: Switch to neutral or basic alumina. Alumina has different acidic/basic properties than silica and can provide unique selectivity for amines.

    • Action: Use an amine-functionalized (NH2) silica column. This can reduce peak tailing for basic compounds and offer different selectivity compared to standard silica.[1]

Problem 2: My crude sample is not soluble in the starting mobile phase.

Loading a sample dissolved in a strong solvent (like pure DCM or MeOH) directly onto a column equilibrated with a weak eluent (like 95:5 Hexane/EtOAc) will destroy the separation of early-eluting compounds.

Causality: The strong loading solvent carries the compound down the column in a broad band before it has a chance to properly equilibrate with the stationary phase, leading to poor resolution.

Solution: Dry Loading

This is the preferred method for ensuring sharp bands and optimal separation.[1]

  • Dissolve your crude mixture in a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude material) to the solution.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This ensures the sample is introduced to the mobile phase in a concentrated, solid-state band.[1][6][7]

Troubleshooting Guide: Chiral HPLC (Enantiomers)

The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for both analytical and preparative-scale enantioseparation.[4]

Problem 1: I see only one peak for my racemic sample on a chiral column.

Causality: The selected CSP and mobile phase combination does not provide sufficient enantiorecognition for your specific molecule. Chiral recognition depends on a combination of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole, steric hindrance) between the analyte and the chiral selector on the CSP.[8] If these differential interactions are absent or too weak, the enantiomers will not be resolved.

Troubleshooting Workflow:

G start Start: No Chiral Separation (Single Peak) screen_csp 1. Screen Different CSPs start->screen_csp Primary Action screen_mode 2. Screen Mobile Phase Modes screen_csp->screen_mode For Each CSP cellulose Polysaccharide-Based: - Cellulose CSPs - Amylose CSPs screen_csp->cellulose optimize_mod 3. Optimize Modifier/Additive screen_mode->optimize_mod For Each Mode np_mode Normal Phase (NP) (e.g., Hexane/Alcohol) screen_mode->np_mode po_mode Polar Organic (PO) (e.g., MeOH or ACN) screen_mode->po_mode alcohol A. Change Alcohol Modifier (EtOH -> IPA) optimize_mod->alcohol additive B. Add Acidic/Basic Modifier (e.g., TFA / DEA) optimize_mod->additive

Caption: Systematic workflow for developing a chiral HPLC separation method.

Step-by-Step Solutions:

  • Screen Different CSPs: Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrazole derivatives.[1][8]

    • Action: Screen both cellulose-based (e.g., Lux Cellulose-2) and amylose-based (e.g., Lux Amylose-2) columns. These two types often provide complementary selectivity.[8]

  • Screen Mobile Phase Modes: The mobile phase dramatically influences chiral recognition.

    • Action (Normal Phase): Start with a standard mobile phase like n-Hexane/Ethanol or n-Hexane/Isopropanol. Vary the alcohol percentage (e.g., 5%, 10%, 20%). Sometimes, simply switching from ethanol to isopropanol can induce separation due to changes in hydrogen bonding competition.[4]

    • Action (Polar Organic Mode): If normal phase fails or retention times are very long, switch to polar organic mode. Using pure methanol, ethanol, or acetonitrile can provide sharp peaks and unique selectivity.[8]

  • Optimize with Additives: For amine-containing compounds, secondary interactions with the stationary phase can cause peak tailing and poor resolution.

    • Action: Add a small amount of a basic modifier like diethylamine (DEA) for normal phase separations or an acidic modifier like trifluoroacetic acid (TFA) for reverse-phase separations to improve peak shape and potentially enhance resolution.[1]

Data Presentation: CSP & Mobile Phase Screening

The following table summarizes typical starting conditions for screening pyrazole amine isomers on polysaccharide CSPs.

Chiral Stationary Phase (CSP)Mobile Phase ModeTypical Eluent CompositionKey Considerations
Lux Cellulose-2 / CHIRALCEL OD-H Normal Phase (NP)n-Hexane / Isopropanol (90:10)Good starting point. Adjust alcohol % to optimize. Isopropanol often gives better resolution than ethanol.[4]
Polar Organic (PO)100% Methanol or 100% AcetonitrileExcellent for fast analysis times and sharp peaks.[8]
Lux Amylose-2 / CHIRALPAK AD-H Normal Phase (NP)n-Hexane / Ethanol (80:20)Often shows complementary selectivity to cellulose phases.[8]
Polar Organic (PO)Acetonitrile / Methanol (50:50)Can provide unique selectivity not seen in single-solvent PO mode.

Experimental Protocols

Protocol 1: General Method for Flash Chromatography Separation of Pyrazole Regioisomers

This protocol provides a generalized workflow for separating regioisomers based on common laboratory practices.[1][9]

  • TLC Analysis: Spot the crude reaction mixture on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate). Identify the system that gives the best separation with Rf values for the target isomers between 0.2 and 0.4.

  • Column Packing: Select a column size appropriate for your sample mass (e.g., a 40g silica column for ~1-2g of crude material). Pack the column as a slurry using the initial, weakest mobile phase composition determined from TLC.

  • Sample Loading: Prepare the sample for dry loading as described in the troubleshooting section. Carefully add the dried silica-adsorbed sample to the top of the packed column, creating a flat, even layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fractionation: Begin elution with the mobile phase. If a gradient is needed, slowly and systematically increase the polarity. Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Post-Processing: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Fractional Crystallization via Acid Salt Formation

This technique can separate basic pyrazole amine isomers by converting them into salts with distinct physical properties.[5]

  • Dissolution: Dissolve the crude mixture of isomers in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[5] Gentle warming may be required.

  • Acid Addition: Slowly add at least one molar equivalent of a strong acid (e.g., hydrochloric acid or sulfuric acid, often dissolved in a miscible solvent like ether or isopropanol) to the stirred solution.

  • Crystallization: An acid addition salt should precipitate. The key to separation is that one isomer's salt will be significantly less soluble and will crystallize preferentially. The process can be promoted by slow cooling, scratching the flask, or adding a seed crystal if available.[5]

  • Isolation: Collect the crystals by filtration. Wash them with a small amount of the cold crystallization solvent to remove any soluble impurities (including the other isomer's salt).

  • Purity Check: Analyze the crystalline material (e.g., by NMR or HPLC) to determine its isomeric purity. If necessary, the crystallization process can be repeated to enhance purity.

  • Liberation of Free Base: To recover the purified amine, dissolve the salt in water, basify the solution (e.g., with NaOH or NaHCO₃), and extract the free pyrazole amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

References

  • BenchChem Technical Support Team. (2025).
  • Dounay, A. B., et al. (2017).
  • Müller, U., et al. (2011). Method for purifying pyrazoles.
  • Anonymous. (n.d.).
  • Abdel-Aziz, H., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Anonymous. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
  • Moore, J. A., et al. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • Anonymous. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Ali, I., et al. (n.d.). Chromatographic Separations and Analysis of Enantiomers.
  • Anonymous. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Das, P., et al. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Anonymous. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Anonymous. (n.d.).

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Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common experimental challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter in the lab. Each guide follows a "Problem -> Probable Cause -> Solution & Protocol" format to provide clear, actionable advice.

Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yields an inseparable mixture of regioisomers.
  • Problem: You are performing a classic Knorr-type pyrazole synthesis, but the reaction produces both the desired and undesired regioisomers in significant quantities, complicating purification and reducing the yield of your target molecule.

  • Probable Cause: The formation of regioisomeric mixtures is a well-known challenge in pyrazole synthesis and arises from the reaction of two unsymmetrical reagents.[1] The outcome is determined by which of the two carbonyl carbons of the 1,3-dicarbonyl compound is preferentially attacked by the more nucleophilic nitrogen of your substituted hydrazine. If the electronic and steric differences between the two carbonyls are minimal, both reaction pathways can proceed at comparable rates, leading to a mixture of products.[1]

  • Solutions & Experimental Protocols:

    A. Strategic Choice of Solvent: The Fluorinated Alcohol Effect

    The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction's regioselectivity. Standard solvents like ethanol often lead to poor selectivity.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[1] These solvents are strong hydrogen bond donors but poor acceptors, which can selectively stabilize intermediates and transition states, favoring one reaction pathway over the other.[1]

    Experimental Protocol: Regioselective Pyrazole Synthesis Using TFE

    • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve your 1,3-dicarbonyl substrate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.5 M.

    • Reagent Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the stirred solution over 5 minutes.

    • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

    • Work-up: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

    Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer Ratio (Desired:Undesired)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanol~1:1[1]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE>20:1[1]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineHFIP>20:1[1]
Ethyl 2,4-dioxo-4-phenylbutanoatePhenylhydrazineEthanol1:1.5[1]
Ethyl 2,4-dioxo-4-phenylbutanoatePhenylhydrazineHFIP>20:1[1]
Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
  • Problem: Your synthesis is regioselective, but it consistently yields the wrong isomer for your drug development pipeline.

  • Probable Cause: The inherent electronic and steric properties of your starting materials are directing the reaction towards the thermodynamically or kinetically favored, yet undesired, product. For instance, the more nucleophilic nitrogen of your hydrazine might be attacking the more sterically accessible but electronically less-favored carbonyl.

  • Solutions & Strategic Planning:

    A. Modify the Hydrazine Component

    If you are using a hydrazine with a bulky substituent (e.g., tert-butylhydrazine), the steric hindrance might dictate the regiochemical outcome. Consider if a smaller substituent (e.g., methylhydrazine) would alter the selectivity.

    B. Alter the Reaction Pathway: Multi-component and Catalytic Systems

    Instead of the traditional two-component condensation, consider alternative synthetic strategies that offer different regiochemical control.

    • Base-Mediated Cycloadditions: Recent methodologies, such as the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, offer excellent regioselectivity under mild conditions.[2][3] This approach leverages the unique electronic properties of the starting materials to construct the pyrazole ring with a predictable orientation.

    • Catalyst-Controlled Syntheses: The use of specific catalysts can provide access to different regioisomers. For example, some transition-metal-catalyzed reactions can favor the formation of isomers that are difficult to obtain through traditional condensation methods.[4][5]

    Visualization: Troubleshooting Workflow for Poor Regioselectivity

    G Start Problem: Poor or Incorrect Regioselectivity CheckSubstrate Analyze 1,3-Dicarbonyl Substrate Start->CheckSubstrate ElectronicDiff Are electronic effects strongly differentiated (e.g., presence of -CF3)? CheckSubstrate->ElectronicDiff StericDiff Is there significant steric hindrance at one carbonyl? ElectronicDiff->StericDiff Yes AddEWG Solution: Introduce a strong EWG (e.g., -CF3) adjacent to one carbonyl. ElectronicDiff->AddEWG No SolventCheck Are you using a standard solvent (e.g., EtOH)? StericDiff->SolventCheck Yes AddBulky Solution: Introduce a bulky group to block one site. StericDiff->AddBulky No ChangeSolvent Solution: Switch to a fluorinated alcohol (TFE or HFIP). SolventCheck->ChangeSolvent Yes AltRoute Solution: Explore alternative regiocontrolled syntheses (e.g., MCRs, cycloadditions). SolventCheck->AltRoute No

    Caption: Troubleshooting decision tree for enhancing pyrazole regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity is primarily governed by a competition between two possible reaction pathways. The key factors are:

  • Electrophilicity of the Carbonyl Carbons: In an unsymmetrical 1,3-dicarbonyl, the two carbonyl carbons will have different partial positive charges. Electron-withdrawing groups increase electrophilicity, making the adjacent carbonyl a more attractive site for nucleophilic attack.

  • Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R-NH-NH₂), the terminal nitrogen (-NH₂) is generally more nucleophilic than the substituted nitrogen (-NHR) due to steric and electronic reasons.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the reagents, forcing the reaction to occur at the less sterically congested site.

  • Reaction Conditions: Acidity/basicity, solvent, and temperature can influence which step of the reaction is rate-determining and can stabilize or destabilize key intermediates, ultimately tipping the balance in favor of one regioisomer.[5]

Visualization: Competing Mechanistic Pathways

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Attack1 Initial attack at C=O next to R1 Dicarbonyl->Attack1 Favored by electronics (R1 is EWG) Attack2 Initial attack at C=O next to R2 Dicarbonyl->Attack2 Favored by sterics (R2 is small) Hydrazine R3-NH-NH2 Hydrazine->Attack1 Hydrazine->Attack2 IsomerA Regioisomer A Attack1->IsomerA Cyclization & Dehydration IsomerB Regioisomer B Attack2->IsomerB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Q2: Are one-pot or multi-component reactions (MCRs) a good strategy for controlling regioselectivity?

A2: Yes, often they are an excellent strategy. Many modern MCRs are designed to be highly regioselective.[5][6] These reactions often proceed through intermediates that are formed in a specific, controlled manner, which then dictates the final arrangement of substituents on the pyrazole ring. For example, a three-component reaction involving an aldehyde, an arylhydrazine, and a β-ketoester can proceed with high regioselectivity under specific catalytic conditions.[5] One-pot procedures can also prevent the isolation of intermediates that might lead to scrambling or side reactions, thus preserving the desired regiochemistry.[6]

Q3: Can I predict the major regioisomer based on the structures of my starting materials?

A3: You can make an educated prediction based on fundamental principles. The general rule is that the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (and sterically accessible) carbonyl of the 1,3-dicarbonyl compound.

  • To predict:

    • Identify the more nucleophilic nitrogen: In R-NH-NH₂, it is the terminal -NH₂.

    • Identify the more electrophilic carbonyl: Look for adjacent electron-withdrawing groups (e.g., -CF₃, -CO₂Et).

    • Assess steric hindrance: Look for bulky groups (e.g., -tBu, -phenyl) near the carbonyls.

  • The reaction will likely proceed via initial attack at the carbonyl that is most electronically activated and least sterically hindered. However, this is a simplification, and subtle electronic effects, solvent interactions, and reaction kinetics can lead to unexpected outcomes. Therefore, experimental verification is always necessary.

References
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6538. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3525–3529. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Roda, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5881. [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Discovery, 11(25), 10-25. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

Sources

Technical Support Center: Scaling Up 4-Ethyl-3-methyl-1H-pyrazol-5-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the production of 4-Ethyl-3-methyl-1H-pyrazol-5-amine. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming the challenges associated with scaling up the synthesis of this important chemical intermediate. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize your process, and ensure the consistent, high-quality production of your target molecule.

This guide is structured to address specific problems you may encounter during your scale-up experiments. We will explore the underlying chemistry, provide step-by-step troubleshooting protocols, and offer data-driven insights to inform your experimental choices.

Troubleshooting Guide

This section addresses specific issues that can arise during the scale-up of 4-Ethyl-3-methyl-1H-pyrazol-5-amine synthesis. Each problem is followed by a detailed analysis of potential causes and a systematic approach to resolution.

Problem 1: Low Yield and Incomplete Conversion

You are experiencing a significant drop in yield for 4-Ethyl-3-methyl-1H-pyrazol-5-amine as you move from a lab-scale to a pilot-plant scale. HPLC analysis indicates a substantial amount of unreacted starting materials.

Possible Causes and Solutions:

  • Inefficient Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can either degrade the product or prevent the reaction from going to completion. Similarly, inadequate heat removal in an exothermic reaction can lead to side product formation.

    • Troubleshooting Steps:

      • Agitation Rate: Review and optimize the agitation speed. A computational fluid dynamics (CFD) simulation can be beneficial to understand the mixing profile in your specific reactor geometry.

      • Baffling: Ensure your reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Heating/Cooling Profile: Implement a controlled heating and cooling profile. For exothermic reactions, consider a gradual addition of one of the reactants to manage the heat output.

  • Phase Transfer Limitations: If your reaction involves multiple phases (e.g., a solid and a liquid), the rate of reaction can be limited by the transfer of reactants between phases.

    • Troubleshooting Steps:

      • Particle Size of Solid Reactants: If one of your starting materials is a solid, ensure a consistent and fine particle size to maximize the surface area for reaction.

      • Phase Transfer Catalysts: For liquid-liquid or solid-liquid reactions, consider the use of a phase transfer catalyst to facilitate the movement of reactants across the phase boundary.

  • Atmospheric Control: The presence of oxygen or moisture can interfere with many organic reactions, leading to byproducts and lower yields.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon). Purge the reactor thoroughly before adding reactants.

      • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry to prevent unwanted side reactions.

Experimental Workflow for Optimizing Reaction Yield

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting Pathways cluster_2 Phase 3: Corrective Actions cluster_3 Phase 4: Validation A Low Yield Detected (In-Process Control) B Analyze Reaction Mixture (HPLC, GC-MS) A->B Sample C Hypothesis 1: Mass/Heat Transfer Issue B->C Identify Potential Causes D Hypothesis 2: Phase Transfer Limitation B->D Identify Potential Causes E Hypothesis 3: Atmospheric Contamination B->E Identify Potential Causes F Optimize Agitation & Temperature Profile C->F G Evaluate Particle Size & Phase Transfer Catalysts D->G H Implement Strict Inert Atmosphere Control E->H I Run Confirmatory Small-Scale Batches F->I G->I H->I J Scale-Up with Optimized Parameters I->J K Achieve Target Yield & Purity J->K

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Problem 2: Formation of an Unknown Impurity

A significant new impurity is detected in your crude product upon scale-up, which was not present or was at negligible levels in the lab-scale synthesis.

Possible Causes and Solutions:

  • Thermal Decomposition: As mentioned, localized overheating can lead to the degradation of starting materials, intermediates, or the final product.

    • Troubleshooting Steps:

      • Differential Scanning Calorimetry (DSC): Perform DSC analysis on your starting materials and product to understand their thermal stability and identify decomposition temperatures.

      • Controlled Addition: If the reaction is highly exothermic, add the limiting reagent portion-wise or via a syringe pump to maintain a stable internal temperature.

  • Side Reactions Promoted by Longer Reaction Times: Scale-up operations often involve longer heating and reaction times, which can favor the formation of thermodynamically stable but undesired side products.

    • Troubleshooting Steps:

      • Kinetic Profiling: Conduct a time-course study of your reaction at the pilot scale to understand the rate of formation of both the desired product and the impurity. This will help you identify the optimal reaction time to maximize product yield while minimizing impurity formation.

      • Quenching Strategy: Develop a rapid and effective quenching procedure to stop the reaction at the desired endpoint.

  • Leaching from Reactor Materials: The materials of construction of a large-scale reactor can sometimes interact with the reaction mixture, especially under acidic or basic conditions.

    • Troubleshooting Steps:

      • Material Compatibility Study: Review the compatibility of your reactor's materials (e.g., stainless steel, glass lining) with all the chemicals used in your synthesis.

      • ICP-MS Analysis: If metal leaching is suspected, analyze a sample of your product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal impurities.

Problem 3: Difficulties in Product Isolation and Purification

The physical properties of the crude product (e.g., crystallinity, filterability) have changed upon scale-up, making isolation and purification challenging.

Possible Causes and Solutions:

  • Changes in Crystallization Kinetics: The slower cooling rates in large reactors can lead to the formation of different crystal habits or a wider particle size distribution, which can affect filtration and washing efficiency.

    • Troubleshooting Steps:

      • Controlled Cooling Crystallization: Implement a programmed cooling profile to control the rate of crystallization and promote the formation of uniform, easily filterable crystals.

      • Seeding: Introduce a small amount of pure product (seed crystals) during the cooling process to initiate crystallization and control crystal growth.

  • Presence of Emulsions or Colloidal Suspensions: Changes in mixing intensity or the presence of impurities can lead to the formation of stable emulsions, making phase separation difficult.

    • Troubleshooting Steps:

      • Solvent Selection: Evaluate different solvent systems for extraction and crystallization to find one that minimizes emulsion formation.

      • Anti-Solvent Addition: Consider the use of an anti-solvent to precipitate the product and break up any emulsions.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters and Outcomes

ParameterLab-Scale (1 L)Pilot-Scale (100 L) - Initial RunPilot-Scale (100 L) - Optimized
Yield (%) 855582
Purity (HPLC, %) 9885 (with 10% unknown impurity)97.5
Reaction Time (h) 485
Max. Temp. (°C) 90115 (exotherm spike)92
Cooling Time (h) 0.542 (controlled cooling)
Product Form Crystalline solidOily precipitateCrystalline solid

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the cyclization step to form the pyrazole ring?

The cyclization reaction is often the most critical step in pyrazole synthesis. Key parameters to monitor include:

  • Temperature: This is often the most critical parameter. Even small deviations can significantly impact the reaction rate and the impurity profile.

  • pH/Acidity: If the reaction is catalyzed by an acid or base, maintaining a consistent pH is crucial for optimal conversion and to prevent side reactions.

  • Reactant Stoichiometry: Precise control over the molar ratios of the reactants is essential to maximize yield and minimize the presence of unreacted starting materials in the final product.

  • Water Content: The presence of water can hydrolyze reactants or intermediates, leading to the formation of byproducts.

Q2: What analytical techniques are recommended for in-process control and final product quality assessment?

A robust analytical strategy is key to a successful scale-up.

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and any impurities.

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • Final Product Quality Control (QC):

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Karl Fischer Titration: To determine the water content.

    • Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis and purification process.

Q3: Are there any specific safety considerations to be aware of when scaling up the production of 4-Ethyl-3-methyl-1H-pyrazol-5-amine?

Yes, scaling up any chemical process introduces new safety challenges.

  • Thermal Hazards: As discussed, exothermic reactions can lead to a runaway reaction if not properly controlled. A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended before scaling up.

  • Reagent Handling: Some reagents used in pyrazole synthesis, such as hydrazine and its derivatives, are highly toxic and potentially explosive. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area or a fume hood.

  • Waste Disposal: Develop a clear plan for the safe disposal of all waste streams generated during the process, in accordance with local regulations.

By systematically addressing these potential challenges and implementing robust process controls, you can successfully scale up the production of 4-Ethyl-3-methyl-1H-pyrazol-5-amine while maintaining high yield and purity.

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Ethyl-3-methyl-1H-pyrazol-5-amine by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Ethyl-3-methyl-1H-pyrazol-5-amine is a critical heterocyclic building block, forming the scaffold for numerous active pharmaceutical ingredients (APIs). Its structural integrity and purity directly influence the downstream synthesis, impurity profile, and ultimate performance of the final drug product. Therefore, a robust, multi-faceted analytical strategy for its purity validation is indispensable.

This guide presents a comparative analysis of two powerful and orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of 4-Ethyl-3-methyl-1H-pyrazol-5-amine. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how these techniques are synergistically employed to deliver a scientifically sound and regulatory-compliant purity value. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a principle enshrined in guidelines such as the ICH Q2(R1).[1][2][3]

The Analyte: Structure and Anticipated Impurity Profile

Understanding the potential impurities is paramount to developing a selective and sensitive analytical method. The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5] This common synthetic pathway for 4-Ethyl-3-methyl-1H-pyrazol-5-amine allows us to anticipate several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, leftover reagents, and synthetic intermediates.

  • Isomeric Impurities: Positional isomers, such as 3-Ethyl-4-methyl-1H-pyrazol-5-amine, can form from isomeric starting materials and are often challenging to separate due to similar physicochemical properties.

  • Degradation Products: The amine functionality can be susceptible to oxidation or other degradation pathways under suboptimal storage conditions.

  • Residual Solvents: Solvents used in the final crystallization or purification steps.

A comprehensive validation strategy must be capable of separating, identifying, and quantifying these diverse species.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Quantitative NMR stands as a primary analytical method because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] This principle allows for the determination of the absolute concentration or purity of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[7][8]

Causality in Experimental Design for qNMR

The trustworthiness of a qNMR result hinges on specific experimental parameters chosen to ensure uniform signal response for all analytes. A long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified, is critical to allow for complete magnetization recovery between scans. A calibrated 90° pulse angle ensures that all protons are excited equally. These choices are not arbitrary; they are fundamental to ensuring the signal integrals are a true representation of molar concentration.

Experimental Protocol: qNMR Purity Assay
  • Preparation of Internal Standard (IS) Stock: Accurately weigh approximately 50 mg of a certified internal standard (e.g., Maleic Anhydride) into a 25 mL volumetric flask and dissolve in DMSO-d6. The IS is chosen for its high purity, stability, and signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 4-Ethyl-3-methyl-1H-pyrazol-5-amine test sample into a vial.

    • Precisely add 1.0 mL of the Internal Standard Stock solution to the vial.

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer approximately 0.7 mL of the final solution into a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (Illustrative Parameters on a 400 MHz Spectrometer):

    • Pulse Program: Standard 1D proton (zg30 or similar).

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Pulse Angle: 90° (requires prior calibration).

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for all protons).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16-32 (for adequate signal-to-noise).

  • Data Processing:

    • Apply an exponential multiplication factor (line broadening) of 0.3 Hz.

    • Perform Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard. For the analyte, the C-methyl protons (singlet, ~2.1 ppm) are often an excellent choice. For Maleic Anhydride, the two olefinic protons (singlet, ~7.0 ppm) are used.

Data Analysis and Interpretation

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

Where:

  • I: Integral value of the signal for the analyte or IS.

  • N: Number of protons corresponding to the integrated signal.

  • MW: Molecular weight.

  • m: Mass.

  • PIS: Purity of the internal standard.

Table 1: Representative ¹H NMR Data for Purity Analysis

CompoundSignal Assignmentδ (ppm, DMSO-d6)MultiplicityIntegration (Normalized)N (Protons)
4-Ethyl-3-methyl-1H-pyrazol-5-amine -CH₃ (at C3)~2.1s3.003
-CH₂-CH₃~2.4q2.002
-CH₂-CH₃~1.1t3.003
-NH₂~4.5br s2.002
-NH (pyrazole)~10.5br s1.001
Maleic Anhydride (IS) -CH=CH-~7.0s2.002
Potential Impurity (e.g., Acetonitrile) -CH₃~2.05s0.033

LC-MS: A High-Sensitivity Tool for Impurity Profiling

While qNMR provides an accurate measure of the main component, it may lack the sensitivity to detect trace-level impurities (typically <0.1%). LC-MS is the ideal orthogonal technique for this purpose, offering superb separation capabilities and the high specificity and sensitivity of mass spectrometry for impurity detection, identification, and relative quantification.[9][10]

Causality in Experimental Design for LC-MS

The choice of a reversed-phase C18 column is standard for moderately polar compounds like our analyte. The mobile phase is acidified with formic or acetic acid; this is a deliberate choice to protonate the basic amine functionality, which significantly improves peak shape and chromatographic resolution. Electrospray Ionization (ESI) in positive mode is selected because the amine group is readily protonated, leading to efficient ionization and a strong [M+H]⁺ signal. This entire system is designed for optimal performance with basic, nitrogen-containing heterocycles.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of 4-Ethyl-3-methyl-1H-pyrazol-5-amine at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock to a working concentration of ~0.1 mg/mL for analysis.

  • LC System Parameters (Illustrative):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 220 nm.

  • MS Detector Parameters (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

  • System Suitability Test (SST): Before sample analysis, perform injections of a standard solution to verify system performance. Key parameters include retention time repeatability (<1% RSD), peak area repeatability (<2% RSD), and peak tailing factor (0.8 - 1.5). This step is a self-validating check that ensures the reliability of the generated data.

Data Analysis and Interpretation

The resulting chromatogram is analyzed to determine the area percent of the main peak and all detected impurities. The mass spectrometer provides the m/z for each peak, which is critical for confirming the identity of the main peak (Expected [M+H]⁺ for C₆H₁₁N₃ = 126.10) and tentatively identifying impurities based on their mass.

Table 2: Representative LC-MS Data for Impurity Profiling

Peak IDRetention Time (min)Area %m/z Detected ([M+H]⁺)Proposed Identity
13.50.0898.07Process Impurity (e.g., 3-Methyl-1H-pyrazol-5-amine)
25.299.85126.104-Ethyl-3-methyl-1H-pyrazol-5-amine
35.40.04126.10Isomeric Impurity (e.g., 3-Ethyl-4-methyl-1H-pyrazol-5-amine)
46.80.03142.10Oxidized Degradant (+16 Da)

A Synergistic Workflow: Integrating NMR and LC-MS for a Complete Picture

Neither technique alone tells the full story. qNMR provides a highly accurate "mass balance" purity, while LC-MS gives a high-sensitivity profile of all detectable impurities. A truly robust validation integrates both.

Purity_Validation_Workflow cluster_input Sample Batch cluster_analysis Parallel Analysis cluster_results Primary Data Output cluster_integration Data Reconciliation & Reporting Sample 4-Ethyl-3-methyl- 1H-pyrazol-5-amine qNMR Quantitative NMR (qNMR) Assay Sample->qNMR split sample LCMS LC-MS Impurity Profiling Sample->LCMS split sample Purity_NMR Absolute Purity (e.g., 99.8% w/w) Quantifies main component + non-UV active impurities qNMR->Purity_NMR Profile_LCMS Relative Purity (e.g., 99.85% Area) Detects trace & isomeric impurities LCMS->Profile_LCMS Reconcile Data Integration (Compare NMR Purity vs. LC-MS Total Impurities) Purity_NMR->Reconcile Profile_LCMS->Reconcile Report Final Certificate of Analysis (Purity Confirmed by Orthogonal Methods) Reconcile->Report

Caption: Integrated workflow for purity validation using orthogonal techniques.

Comparative Performance

The true power of this dual-technique approach lies in its complementary nature. The qNMR result provides a robust anchor for the absolute purity, while LC-MS ensures that no significant impurities are overlooked. For instance, if qNMR indicates a purity of 99.0%, and LC-MS (by area %) shows a purity of 99.8%, it immediately signals a discrepancy. This could point to the presence of an impurity that is not UV-active or does not ionize well, but is still detected and quantified by NMR. This cross-validation is the hallmark of a rigorous analytical system.

Table 3: Comparison of qNMR and LC-MS for Purity Validation

ParameterQuantitative NMR (qNMR)LC-MSRationale for Synergy
Quantification Principle Absolute (Primary Ratio Method)Relative (Area Percent)qNMR provides the true mass purity; LC-MS provides the relative distribution of impurities.
Primary Use Assay of main component; quantification of major impurities and residual solvents.Impurity profiling; detection and identification of trace-level impurities.Covers the full concentration range from trace levels to the bulk component.
Sensitivity (LOQ) Moderate (~0.1%)High (<0.05%)LC-MS ensures that trace impurities below the NMR detection limit are controlled.
Specificity High (based on unique chemical shifts)Very High (based on chromatographic retention time and mass-to-charge ratio)Orthogonal specificity provides extremely high confidence in the identity and purity of the material.
Isomer Separation Can distinguish isomers if they have unique proton signals.Superior capability to chromatographically separate isomers.LC-MS is the preferred tool for resolving and quantifying closely related isomeric impurities.
Reference Standard Requires a certified internal standard, but not a standard of the analyte itself.Requires a reference standard of the analyte for peak identification (by RRT).qNMR's independence from an analyte-specific standard is a major advantage for novel compounds.
Throughput LowerHigherLC-MS is better for screening multiple samples, while qNMR is used for definitive quantification of key batches.

Conclusion

The purity validation of 4-Ethyl-3-methyl-1H-pyrazol-5-amine requires more than a single analytical measurement. It demands a comprehensive and orthogonal approach that provides confidence in the material's identity, strength, and quality. By strategically combining the absolute quantification power of qNMR with the high-sensitivity separation and identification capabilities of LC-MS, we construct a self-validating system. This synergistic workflow not only satisfies stringent regulatory expectations for method validation but also provides a deeper, more trustworthy understanding of the material. For researchers and drug development professionals, this dual-technique strategy is the definitive approach to ensuring the quality and integrity of this vital pharmaceutical building block.

References

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A Senior Application Scientist's Guide to Pyrazole Derivatives: A Comparative Analysis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1] The structural versatility of the pyrazole core, combined with its capacity for diverse intermolecular interactions, has enabled its incorporation into a wide array of clinically significant drugs.[2] Marketed therapeutics built upon this scaffold span a remarkable range of applications, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil, underscoring the profound impact of pyrazole chemistry on modern medicine.[3]

The biological promiscuity of pyrazole derivatives is not accidental. The two nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating precise interactions with various biological targets. Furthermore, the planarity of the ring allows it to participate in π-π stacking with aromatic residues in enzyme active sites, while the substituents at positions 1, 3, 4, and 5 can be meticulously tailored to optimize potency, selectivity, and pharmacokinetic properties. This inherent adaptability has made pyrazoles a focal point for research into anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4]

This guide provides a comparative analysis of a specific, lesser-explored derivative, 4-Ethyl-3-methyl-1H-pyrazol-5-amine , against a panel of well-established pyrazole-based drugs. By examining its structural features and juxtaposing them with renowned analogues, we aim to forecast its potential biological activities and provide a robust framework for its future investigation. This analysis is grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols to empower researchers in the field.

Focus Molecule: 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Structure and Physicochemical Profile:

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a trisubstituted aminopyrazole. The key features are:

  • An amino group at the C5 position, which is a common feature in many bioactive pyrazoles and a crucial handle for further chemical modification.[2][3]

  • A methyl group at C3 and an ethyl group at C4, which contribute to the molecule's lipophilicity and steric profile.

  • An unsubstituted N1 position, allowing for potential tautomerism and serving as a site for further derivatization to modulate activity and properties.

Synthetic Strategy:

The synthesis of 3,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry.[5] A plausible and efficient route to 4-Ethyl-3-methyl-1H-pyrazol-5-amine involves the condensation of a β-ketonitrile with hydrazine hydrate. This classical Knorr pyrazole synthesis is one of the most reliable methods for constructing the pyrazole core.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Ethyl-3-oxopentanenitrile (β-Ketonitrile) C Condensation & Cyclization A->C Ethanol (Solvent) Reflux B Hydrazine Hydrate (H₂N-NH₂·H₂O) B->C D 4-Ethyl-3-methyl-1H-pyrazol-5-amine C->D Work-up & Purification

This one-pot reaction is advantageous due to its operational simplicity and the ready availability of the required precursors. The causality behind this choice lies in its efficiency and high atom economy, which are critical considerations in both academic and industrial research.

Predicted Biological Activity:

The 5-aminopyrazole moiety is a versatile pharmacophore.[6] Derivatives featuring this core have demonstrated a wide spectrum of biological activities, including:

  • Kinase Inhibition: The amino group can serve as a key hydrogen bonding motif within the ATP-binding pocket of various kinases, making these compounds promising candidates for anticancer therapy.[6]

  • Antimicrobial Effects: 5-aminopyrazoles have been successfully developed into agents that inhibit microbial growth.[2]

  • Anti-inflammatory Properties: By acting on targets within inflammatory cascades, these derivatives have shown potential as anti-inflammatory agents.[6]

Based on these precedents, 4-Ethyl-3-methyl-1H-pyrazol-5-amine is a prime candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. The specific substitution pattern (3-methyl, 4-ethyl) will modulate its potency and selectivity for different biological targets compared to other aminopyrazoles.

Comparative Analysis with Benchmark Pyrazole Derivatives

To contextualize the potential of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, we will compare it to three landmark pyrazole-containing drugs, each with a distinct mechanism of action and therapeutic application.

Celecoxib (Celebrex®) - The Anti-inflammatory Agent
  • Mechanism of Action: Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] Its selectivity for COX-2 over COX-1 is a crucial design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Structural Insight: Celecoxib features a 1,5-diarylpyrazole core. The trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on one of the phenyl rings are critical for its selective binding to the COX-2 active site.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Sildenafil (Viagra®) - The Vasodilator
  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[8][9] By inhibiting PDE5 in the corpus cavernosum, sildenafil enhances the effect of nitric oxide (NO), leading to increased cGMP levels, smooth muscle relaxation, and inflow of blood, resulting in an erection.[8]

  • Structural Insight: Sildenafil's structure is a fused pyrazolopyrimidinone core. This bicyclic system is highly decorated with substituents that are optimized for tight binding to the PDE5 active site.

G NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Causes GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Rimonabant (Acomplia®) - The Metabolic Modulator (Withdrawn)
  • Mechanism of Action: Rimonabant was designed as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[10][11] The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite and energy balance. By blocking this receptor, rimonabant was intended to reduce food intake and promote weight loss.[11]

  • Structural Insight: Rimonabant is a 1,5-diarylpyrazole, similar to celecoxib, but with a different substitution pattern. The key features include a piperidinyl-sulfonamide group and dichlorophenyl and chlorophenyl moieties, which confer high affinity and selectivity for the CB1 receptor. Although withdrawn from the market due to psychiatric side effects, its design remains an important case study in targeting G protein-coupled receptors.[12]

Quantitative and Qualitative Comparison

To facilitate a direct comparison, the properties of these molecules are summarized below.

Table 1: Comparative Physicochemical and Biological Properties

Property4-Ethyl-3-methyl-1H-pyrazol-5-amineCelecoxibSildenafilRimonabant
Molecular Formula C₆H₁₁N₃C₁₇H₁₄F₃N₃O₂SC₂₂H₃₀N₆O₄SC₂₂H₂₁Cl₃N₄O
Molecular Weight 139.19 g/mol 381.37 g/mol 474.58 g/mol 463.81 g/mol
Primary Target Unknown (Potential: Kinases, etc.)Cyclooxygenase-2 (COX-2)[7]Phosphodiesterase-5 (PDE5)[8]Cannabinoid Receptor 1 (CB1)[10]
Therapeutic Area InvestigationalAnti-inflammatory, Analgesic[7]Erectile Dysfunction, PAH[9]Anti-obesity (Withdrawn)[12]
Core Structure Monocyclic Pyrazole1,5-DiarylpyrazoleFused Pyrazolopyrimidinone1,5-Diarylpyrazole

Table 2: Comparative In Vitro Potency

CompoundTargetPotency MetricValueReference
Celecoxib Human COX-2IC₅₀40 nM[13]
Sildenafil Human PDE5IC₅₀~3.5 nM[8]
Rimonabant Human CB1Kᵢ~1.8 nM[10]
4-Ethyl-3-methyl-1H-pyrazol-5-amine TBDTBDTBDN/A

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of a drug's potency. Lower values indicate higher potency.

This comparison highlights the chemical diversity achievable from a common pyrazole starting point. While Celecoxib and Rimonabant share a diarylpyrazole framework, their distinct substituents direct them to entirely different biological targets. Sildenafil's fused ring system demonstrates a more complex chemical architecture, leading to its highly specific activity. 4-Ethyl-3-methyl-1H-pyrazol-5-amine, with its simpler, unadorned structure, represents a foundational building block. Its value lies not in pre-existing potency, but in its potential as a starting point for combinatorial library synthesis to explore a vast chemical space and identify novel bioactive compounds.

Experimental Protocols: A Framework for Investigation

To validate the predicted biological activities of 4-Ethyl-3-methyl-1H-pyrazol-5-amine and its future derivatives, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for screening and characterization.

Protocol 1: General Synthesis of 3,4-Disubstituted-1H-pyrazol-5-amines

Causality: This protocol is based on the highly reliable Knorr synthesis, which proceeds via a well-understood condensation-cyclization mechanism, ensuring a high probability of success for the target scaffold.

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (0.5 M), add hydrazine hydrate (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aminopyrazole.[14][15]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Causality: This assay directly measures the enzymatic activity of COX-2. The use of a specific fluorogenic substrate provides a highly sensitive and quantitative readout of inhibition, allowing for accurate IC₅₀ determination.

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Procedure: In a 96-well plate, add the COX-2 enzyme, the test compound, and the fluorometric probe. Incubate for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Protocol 3: In Vitro Antiproliferative MTT Assay

Causality: This assay is a gold standard for assessing cytotoxicity. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. This provides a robust method to screen for potential anticancer activity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. The remarkable therapeutic diversity exhibited by compounds like Celecoxib, Sildenafil, and Rimonabant originates from the versatile and tunable nature of this simple heterocycle.

Our analysis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine positions it as a valuable, albeit simple, member of this esteemed chemical family. While it lacks the complex substitutions of its marketed relatives, its 5-amino-3-methyl-4-ethyl substitution pattern makes it an intriguing starting point for further exploration. The 5-amino group, in particular, is a well-established pharmacophore and a versatile synthetic handle.[2][6]

The path forward for this molecule is clear. The immediate next step is its synthesis and subsequent screening using the robust biological assays detailed in this guide. Its performance in kinase inhibition, anti-inflammatory, and antiproliferative screens will provide the crucial initial data to guide the next phase of its development. Through structure-based design and combinatorial chemistry built upon this fundamental core, new derivatives of 4-Ethyl-3-methyl-1H-pyrazol-5-amine could be elaborated into the next generation of potent and selective therapeutic agents, continuing the rich legacy of the pyrazole scaffold.

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Efficacy comparison of different synthetic routes to 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in drug discovery due to its structural analogy to various bioactive molecules. The pyrazole core is a well-established pharmacophore, and its specific substitution pattern can modulate biological activity. Consequently, efficient and scalable access to this compound is crucial for further research and development. This guide outlines and compares two distinct synthetic strategies for its preparation, providing detailed experimental insights and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Condensation of a β-Ketonitrile with Hydrazine

This classical approach to pyrazole synthesis involves the cyclization of a 1,3-dicarbonyl equivalent, in this case, a β-ketonitrile, with hydrazine. The key intermediate for this route is 2-ethyl-3-oxopentanenitrile.

Synthesis of the Key Intermediate: 2-Ethyl-3-oxopentanenitrile

The synthesis of the β-ketonitrile can be achieved via a Claisen-type condensation between an ester and a nitrile. Here, we propose the reaction of ethyl propionate with propionitrile, facilitated by a strong base such as sodium amide or sodium ethoxide.

Experimental Protocol: Synthesis of 2-Ethyl-3-oxopentanenitrile

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

  • Addition of Reagents: A solution of ethyl propionate (1.0 equivalent) and propionitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 10% sulfuric acid until the mixture is acidic. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2-ethyl-3-oxopentanenitrile is purified by vacuum distillation.

Formation of the Pyrazole Ring

The synthesized β-ketonitrile is then cyclized with hydrazine hydrate to yield the target 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine from 2-Ethyl-3-oxopentanenitrile

  • Reaction Setup: A round-bottom flask is charged with 2-ethyl-3-oxopentanenitrile (1.0 equivalent) dissolved in ethanol.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux for 6-8 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing Route 1

Route1 cluster_step1 Step 1: β-Ketonitrile Synthesis cluster_step2 Step 2: Pyrazole Formation Ethyl Propionate Ethyl Propionate Intermediate 2-Ethyl-3-oxopentanenitrile Ethyl Propionate->Intermediate Propionitrile, NaOEt Diethyl Ether, Reflux Propionitrile Propionitrile Propionitrile->Intermediate NaOEt NaOEt Target1 4-Ethyl-3-methyl-1H-pyrazol-5-amine Intermediate->Target1 Hydrazine Hydrate Ethanol, Reflux Hydrazine Hydrazine

Caption: Synthetic pathway for Route 1.

Route 2: Nitration and Reduction of a Pre-formed Pyrazole

This alternative strategy involves the initial synthesis of a substituted pyrazole core, followed by the introduction of the amino group via a nitro intermediate.

Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5(2H)-one

The pyrazole core can be constructed by the condensation of a β-ketoester, ethyl 2-ethylacetoacetate, with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5(2H)-one

  • Reaction Setup: A solution of ethyl 2-ethylacetoacetate (1.0 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine Addition: Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction: The mixture is then heated to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pyrazolone product, which can be used in the next step without further purification.

Nitration of the Pyrazole Ring

The 5-position of the pyrazole ring is activated towards electrophilic substitution. Nitration can be achieved using a mixture of nitric and sulfuric acids.

Experimental Protocol: Synthesis of 4-Ethyl-3-methyl-5-nitro-1H-pyrazole

  • Reaction Setup: 4-Ethyl-3-methyl-1H-pyrazol-5(2H)-one (1.0 equivalent) is added portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 2-3 hours.

  • Work-up: The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed thoroughly with cold water until neutral, and dried.

Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. This can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common methods.

Experimental Protocol: Synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

  • Reaction Setup: A mixture of 4-Ethyl-3-methyl-5-nitro-1H-pyrazole (1.0 equivalent) and tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is prepared in a round-bottom flask.

  • Reaction: The mixture is heated at 60-70 °C for 2-4 hours.

  • Work-up: After cooling, the reaction is made alkaline by the careful addition of a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Visualizing Route 2

Route2 cluster_step1 Step 1: Pyrazolone Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Ketoester Ethyl 2-ethylacetoacetate Pyrazolone 4-Ethyl-3-methyl-1H- pyrazol-5(2H)-one Ketoester->Pyrazolone Hydrazine Hydrate Ethanol, Reflux Hydrazine2 Hydrazine2 Nitro 4-Ethyl-3-methyl- 5-nitro-1H-pyrazole Pyrazolone->Nitro HNO3, H2SO4 0-5 °C Nitrating Nitrating Target2 4-Ethyl-3-methyl-1H-pyrazol-5-amine Nitro->Target2 SnCl2, HCl 60-70 °C Reducing Reducing

Caption: Synthetic pathway for Route 2.

Efficacy Comparison

ParameterRoute 1: β-Ketonitrile CondensationRoute 2: Nitration and Reduction
Starting Materials Ethyl propionate, propionitrile, hydrazine hydrate.Ethyl 2-ethylacetoacetate, hydrazine hydrate, nitric acid, sulfuric acid, SnCl₂.
Number of Steps 23
Overall Yield ModerateModerate to Good
Scalability Potentially challenging due to the use of strong base in the first step.Generally scalable, with careful control of the nitration step.
Safety Considerations Use of strong base (sodium ethoxide/amide) requires anhydrous conditions and careful handling. Hydrazine is toxic and a suspected carcinogen.[1][2][3][4][5]Use of fuming nitric and concentrated sulfuric acids requires extreme caution due to their corrosive and oxidizing nature.[6][7][8][9] The reduction step with SnCl₂/HCl is standard.
Environmental Impact Use of ethereal solvents. Acidic and basic aqueous waste.Use of strong acids requires neutralization. Heavy metal (tin) waste from the reduction step needs proper disposal.
Purity of Final Product May require careful purification to remove side products from the condensation.The nitration step can sometimes lead to regioisomers, requiring careful purification. The final product is generally clean after reduction and work-up.

Discussion and Recommendation

Both routes present viable pathways to the target molecule, each with its own set of advantages and disadvantages.

Route 1 is more convergent, with fewer synthetic steps. The direct formation of the aminopyrazole from the β-ketonitrile is an elegant and atom-economical transformation. However, the synthesis of the β-ketonitrile intermediate can be challenging. The use of a strong base like sodium ethoxide or sodium amide necessitates strictly anhydrous conditions and careful handling, which might be a limiting factor for large-scale synthesis. The overall yield of this route is heavily dependent on the efficiency of the initial condensation step.

Route 2 , while being a longer sequence, relies on more established and generally higher-yielding individual reactions. The synthesis of the pyrazolone core is typically straightforward. The nitration of pyrazoles is a well-documented reaction, although it requires careful temperature control to avoid side reactions and ensure safety.[10][11][12] The subsequent reduction of the nitro group to an amine is a robust and reliable transformation, with several methods available to suit different substrate tolerances.[13][14][15][16][17] The primary safety concern in this route is the handling of the potent nitrating mixture.

Recommendation: For laboratory-scale synthesis where starting materials are readily available, Route 2 is recommended as the more reliable and predictable approach. The individual steps are well-precedented, and potential issues with regioselectivity in the nitration step can often be overcome with careful optimization of reaction conditions. While Route 1 is more concise, the challenges associated with the synthesis and handling of the β-ketonitrile intermediate may lead to lower overall yields and greater experimental difficulty, particularly for researchers less experienced with moisture-sensitive reactions. For industrial applications, a thorough process optimization of Route 1 could be beneficial due to its shorter sequence, but the inherent safety and handling concerns would need to be rigorously addressed.

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A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the intricate process of drug discovery, the journey from a promising "hit" to a viable clinical candidate is long and fraught with challenges. A foundational step in this journey is the rigorous, quantitative validation of the interaction between a small molecule and its intended protein target.[1][2] Understanding the binding affinity—the strength of this interaction—is not merely an academic exercise. It is a critical determinant of a compound's potential efficacy, selectivity, and pharmacokinetic profile. A high-affinity interaction is often a prerequisite for potent biological activity at physiologically relevant concentrations. Furthermore, detailed kinetic analysis, which dissects the binding event into association (on-rate) and dissociation (off-rate) constants, can provide invaluable insights into the compound's mechanism of action and its potential duration of effect in vivo.

This guide provides an in-depth, comparative look at validating the binding affinity of a novel compound, 4-Ethyl-3-methyl-1H-pyrazol-5-amine . The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, found in numerous approved drugs.[3][4] For the purpose of this guide, we will operate under a common drug discovery scenario: following a high-throughput screen, 4-Ethyl-3-methyl-1H-pyrazol-5-amine has been identified as a potential inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14, or p38α) , a key signaling protein and a high-value target in inflammatory diseases.

Our objective is to move beyond a simple confirmation of binding and to quantitatively characterize this interaction. We will compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . This guide will not only detail the "how" through step-by-step protocols but also the "why," explaining the rationale behind experimental choices to ensure the generation of robust, trustworthy, and actionable data for a drug discovery program.

Choosing the Right Tool: A Comparative Overview of SPR and ITC

The selection of a biophysical assay is a critical decision driven by the specific questions that need to be answered.[5][] Both SPR and ITC can determine the equilibrium dissociation constant (KD), a direct measure of binding affinity. However, they measure different physical phenomena and provide distinct, complementary datasets.

  • Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[7][8] Its primary strength lies in its ability to provide detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff). This is crucial, as two compounds with the same KD can have vastly different kinetic profiles, impacting their pharmacological effect.

  • Isothermal Titration Calorimetry (ITC) is a solution-based technique that directly measures the heat released or absorbed during a binding event.[9][10] It is considered the gold standard for thermodynamic characterization, providing not only the KD but also the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11] This thermodynamic signature reveals the fundamental forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

The decision to use one or both techniques often depends on the stage of the project. SPR is often favored for its higher throughput and detailed kinetic insights during lead optimization, while ITC is invaluable for its thermodynamic data and for validating hits from primary screens in a label-free, solution-based format.[12]

G cluster_0 Decision Framework for Binding Assay Selection Start Identified Hit (e.g., 4-Ethyl-3-methyl-1H-pyrazol-5-amine) Question1 Need Kinetic Data? (kon, koff) Start->Question1 Question2 Need Thermodynamic Data? (ΔH, ΔS) Question1->Question2 No SPR Surface Plasmon Resonance (SPR) - Real-time kinetics - High sensitivity Question1->SPR Yes ITC Isothermal Titration Calorimetry (ITC) - Gold standard thermodynamics - Solution-based, label-free Question2->ITC Yes Orthogonal Orthogonal Validation (Confirm with both methods) Question2->Orthogonal Both SPR->Orthogonal ITC->Orthogonal

Caption: A decision-making workflow for selecting a primary binding validation method.

Part 1: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)

SPR experiments measure the change in mass on a sensor chip surface as the analyte flows over it.[13] By immobilizing our target protein, p38α, and flowing our small molecule over it at various concentrations, we can directly observe the binding and dissociation events in real time.

Experimental Protocol: SPR Analysis

Objective: To determine the KD, kon, and koff for the interaction between 4-Ethyl-3-methyl-1H-pyrazol-5-amine and immobilized p38α kinase.

Materials:

  • Recombinant human p38α kinase (with an appropriate tag for immobilization, e.g., His-tag).

  • SPR instrument (e.g., Biacore™).

  • Sensor Chip (e.g., CM5 or Ni-NTA sensor chip for His-tagged protein).

  • Immobilization reagents (e.g., Amine coupling kit or Ni-NTA regeneration solution).

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine, dissolved in 100% DMSO (stock solution).

  • A known p38α inhibitor as a positive control (e.g., SB203580).

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 1-2% DMSO).

Methodology:

  • System Priming and Chip Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

    • Activate the sensor chip surface as per the manufacturer's protocol. For a CM5 chip, this involves activation with EDC/NHS. For a Ni-NTA chip, it involves charging with NiCl₂.

    • Scientist's Insight: The choice of immobilization strategy is key. Covalent amine coupling is robust but can potentially obstruct the binding site if lysines are present. A capture-based method using a His-tag is often gentler and ensures a more uniform orientation of the protein.

  • Protein Immobilization:

    • Inject the p38α kinase solution over the activated chip surface at a low flow rate (e.g., 10 µL/min).

    • Aim for a low to moderate immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations, a common artifact where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Analyte Titration (Binding Measurement):

    • Prepare a serial dilution of 4-Ethyl-3-methyl-1H-pyrazol-5-amine in running buffer. The concentration range should ideally span from 0.1x to 10x the expected KD. A broad range (e.g., 10 nM to 10 µM) is a good starting point.

    • Scientist's Insight: Ensure the final DMSO concentration is identical across all samples, including the "zero concentration" (buffer only) sample, to avoid solvent mismatch artifacts.

    • Inject each concentration over the immobilized p38α surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Perform injections in a randomized order to minimize systematic errors. Include buffer-only injections periodically for double referencing, which corrects for instrument drift and non-specific binding to the reference surface.

  • Data Analysis:

    • Subtract the response from the reference channel and the buffer-only injections from the raw sensorgram data.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the kinetic parameters kon (M⁻¹s⁻¹) and koff (s⁻¹).

    • The equilibrium dissociation constant (KD) is then calculated as koff / kon.

G cluster_spr SPR Experimental Workflow A 1. Immobilize Target (p38α Kinase on Chip) B 2. Establish Baseline (Flow Running Buffer) A->B Step 1-2 C 3. Association (Inject Ligand) B->C Step 3 D 4. Dissociation (Flow Running Buffer) C->D Step 4 F 6. Data Analysis (Fit Sensorgram -> kon, koff, KD) C->F Step 6 E 5. Regeneration (Remove Bound Ligand) D->E Step 5 (optional) D->F Step 6

Caption: A streamlined workflow for a typical Surface Plasmon Resonance experiment.

Part 2: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[14] It measures the heat change upon the stepwise titration of the ligand into a solution containing the protein. The resulting isotherm can be analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol: ITC Analysis

Objective: To determine the KD, binding stoichiometry (n), and ΔH for the interaction between 4-Ethyl-3-methyl-1H-pyrazol-5-amine and p38α kinase in solution.

Materials:

  • Highly pure, concentrated p38α kinase.

  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal).

  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine.

  • A known p38α inhibitor as a positive control.

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

Methodology:

  • Sample Preparation (The Key to Success):

    • Thoroughly dialyze the p38α protein against the final experimental buffer to ensure a perfect buffer match.

    • Dissolve the 4-Ethyl-3-methyl-1H-pyrazol-5-amine powder directly into the exact same buffer used for the final dialysis step. Avoid using DMSO if possible, as the heat of dilution can interfere with the measurement. If DMSO is required for solubility, ensure the exact same concentration is present in the protein solution in the cell.

    • Scientist's Insight: Buffer mismatch is the most common cause of failed ITC experiments. The heat of dilution of the ligand into the protein buffer must be negligible. Always perform a control experiment by titrating the ligand into the buffer alone to measure this effect.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles from forming in the calorimeter cells.

  • Instrument Setup and Loading:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the p38α solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the analysis.

    • Execute a series of subsequent, larger injections (e.g., 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

    • The experiment continues until the binding sites on the protein are saturated, and the heat signal from subsequent injections diminishes to the background heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model).

    • The fitting provides the key parameters:

      • KA (association constant, 1/KD)

      • n (stoichiometry of binding)

      • ΔH (enthalpy of binding)

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS .

Data Summary and Comparative Interpretation

To effectively compare the performance of our compound, we will present the data in a clear, structured table alongside a known reference compound.

Parameter4-Ethyl-3-methyl-1H-pyrazol-5-amine (Hypothetical Data)SB203580 (Reference Inhibitor)MethodInsights Gained
KD (nM) 15030SPR Measures overall binding affinity. Our compound is a moderate binder, 5-fold weaker than the reference.
kon (10⁵ M⁻¹s⁻¹) 2.54.0SPR Rate of association. Our compound binds slightly slower than the reference.
koff (10⁻² s⁻¹) 3.751.2SPR Rate of dissociation. Our compound dissociates three times faster, indicating a shorter residence time on the target.
KD (nM) 18045ITC Confirms affinity in solution. Good agreement with SPR data provides high confidence in the result.
Stoichiometry (n) 1.11.0ITC Confirms a 1:1 binding model, as expected for this class of inhibitor.
ΔH (kcal/mol) -8.5-9.2ITC Favorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions.
-TΔS (kcal/mol) -1.2-1.1ITC Small unfavorable entropic contribution, likely due to conformational restriction upon binding.

Interpretation:

The data from both SPR and ITC provide a consistent picture of the binding affinity of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, with KD values in the 150-180 nM range. This orthogonal validation is crucial for trusting the data and making informed decisions.[15] While our compound is a confirmed binder, it is weaker than the reference inhibitor. The SPR data reveals why it is weaker: a significantly faster dissociation rate (koff). This shorter residence time might translate to a shorter duration of action in a cellular context. The ITC data reveals that the binding is driven by favorable enthalpic changes, a hallmark of well-optimized interactions, providing a solid foundation for future medicinal chemistry efforts to improve potency, potentially by optimizing interactions that slow the koff.

Conclusion

Validating the binding affinity of a new small molecule is a multi-faceted process that requires careful experimental design and the selection of appropriate, complementary techniques. As demonstrated with our hypothetical case study of 4-Ethyl-3-methyl-1H-pyrazol-5-amine targeting p38α, combining the kinetic insights of Surface Plasmon Resonance with the thermodynamic rigor of Isothermal Titration Calorimetry provides a comprehensive and trustworthy characterization of the molecular interaction. This dual-pronged approach not only confirms if a compound binds but provides deep insights into how it binds, empowering researchers to make data-driven decisions and efficiently advance the most promising molecules through the drug discovery pipeline.

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The Pyrazole Scaffold: Bridging the Gap Between Benchtop and Bedside in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Efficacy

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from initial discovery to clinical application is a long and arduous one. The pyrazole nucleus, a versatile five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of the in-vitro and in-vivo efficacy of pyrazole-based compounds, offering field-proven insights and supporting experimental data to navigate the critical transition from laboratory assays to preclinical models.

The In-Vitro Landscape: Precision and Potency in a Controlled Environment

In-vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its molecular target and its effect on cultured cells. For pyrazole-based kinase inhibitors, these assays are crucial for determining potency, selectivity, and mechanism of action.

Key In-Vitro Metrics:
  • Biochemical Assays (Kinase Inhibition): These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Cell-Based Assays (Antiproliferative Activity): These assays utilize cancer cell lines to evaluate the compound's ability to inhibit cell growth and proliferation. The IC50 values from these assays reflect the compound's potency in a more biologically relevant context, encompassing factors like cell permeability and engagement of the target within the cellular environment.

Table 1: Comparative In-Vitro Efficacy of Representative Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Biochemical IC50 (nM)Cell LineCellular IC50 (µM)Citation(s)
Ruxolitinib JAK1, JAK22.8 (JAK2), 3.3 (JAK1)HEL (JAK2 V617F)0.127[4]
Ba/F3 (EPO-independent)0.067[4][5]
Compound 3f (Experimental) JAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)HEL0.35[6]
Encorafenib BRAF V600E~1A375 (BRAF V600E)~0.03[1]
Compound 14d (Experimental) BRAF V600E, JNKs9 (BRAF V600E)A3750.63[7]
Celecoxib COX-2Varies by assayHCT-116 (Colon Cancer)22.99 - 51.66[8]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

The causality behind these experimental choices lies in the need to build a comprehensive in-vitro profile. A potent biochemical IC50 is a prerequisite, but strong cellular activity is essential to justify progression to more complex models. Discrepancies between biochemical and cellular IC50 values can provide valuable insights into a compound's pharmacokinetic properties, such as membrane permeability and susceptibility to efflux pumps.

Experimental Workflow: In-Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into Microplate reagents->plate incubation Incubate at Controlled Temperature plate->incubation stop_reagent Add Stop Reagent (e.g., EDTA) incubation->stop_reagent detection_reagent Add Detection Reagent (e.g., Labeled Antibody) stop_reagent->detection_reagent readout Measure Signal (e.g., Fluorescence, Luminescence) detection_reagent->readout curve Generate Dose-Response Curve readout->curve ic50 Calculate IC50 Value curve->ic50 G cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Study Endpoint cell_culture Culture Human Cancer Cells implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization dosing Administer Pyrazole Compound or Vehicle randomization->dosing measurements Measure Tumor Volume and Body Weight dosing->measurements euthanasia Euthanize Mice measurements->euthanasia At predefined endpoint analysis Excise and Analyze Tumors (e.g., Histology, Biomarkers) euthanasia->analysis

Caption: A typical workflow for assessing in-vivo anticancer efficacy using a xenograft model.

Signaling Pathways: The Molecular Battleground for Pyrazole-Based Inhibitors

Many pyrazole-based compounds exert their therapeutic effects by targeting key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. Two of the most prominent pathways are the JAK-STAT and MAPK/ERK pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis. [6][9]Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors like Ruxolitinib effectively target JAK kinases, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based compound.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. [10][11][12]The BRAF kinase is a key component of this pathway, and mutations such as BRAF V600E lead to its constitutive activation and are found in a significant percentage of melanomas and other cancers. [1]Pyrazole-containing compounds like Encorafenib are potent inhibitors of mutant BRAF.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->BRAF inhibits

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF inhibitor.

Conclusion: A Holistic Approach to Drug Development

The successful development of pyrazole-based compounds hinges on a thorough and integrated understanding of both their in-vitro and in-vivo efficacy. While in-vitro assays provide essential data on potency and mechanism, they are only the first step. The true therapeutic potential of these compounds can only be realized through rigorous in-vivo testing in relevant disease models. By carefully designing and interpreting both sets of experiments, and by understanding the underlying signaling pathways, researchers can more effectively bridge the gap between promising laboratory findings and the development of novel, life-saving medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Ethyl-3-methyl-1H-pyrazol-5-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring both personal and product integrity.

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, but its derivatives require careful handling.[1] While specific toxicological data for 4-Ethyl-3-methyl-1H-pyrazol-5-amine is not extensively published, data from structurally similar aminopyrazoles provides a strong basis for a rigorous safety assessment. These analogs are consistently classified as hazardous, necessitating a comprehensive PPE strategy.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the critical first step in defining the necessary protection. Based on GHS classifications for analogous pyrazole compounds, we must assume 4-Ethyl-3-methyl-1H-pyrazol-5-amine presents the following risks:

  • Acute Oral Toxicity: Many aminopyrazoles are harmful if swallowed.[2][3][4][5]

  • Serious Eye Damage/Irritation: Direct contact poses a significant risk of serious, potentially irreversible, eye damage.[4][5][6] This is a common hazard for amine-containing compounds.

  • Skin Corrosion/Irritation: Prolonged or repeated contact can lead to skin irritation or, in some cases, severe burns.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]

Furthermore, certain pyrazole derivatives are suspected of damaging fertility or the unborn child, warranting a cautious approach, especially for researchers of child-bearing potential.[8] These hazards dictate that engineering controls (like a chemical fume hood) and a robust PPE ensemble are not optional, but essential.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all scenario. The required level of protection depends on the scale of the operation and the potential for exposure. The following table summarizes the minimum PPE requirements.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Long-sleeved lab coat, closed-toe shoesRequired if outside of a fume hood or ventilated enclosure (N95 minimum)
Preparing Solutions Chemical safety goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant lab coat or apron over lab coat, closed-toe shoesRequired. Work must be performed in a certified chemical fume hood.
Running Reactions/Transfers Chemical safety goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant lab coat or apron over lab coat, closed-toe shoesRequired. Work must be performed in a certified chemical fume hood.
Small Spill Cleanup (<1g) Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant lab coat or disposable coveralls, closed-toe shoesNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Operational Plans: Step-by-Step Protocols

Procedural discipline is as crucial as the equipment itself. Follow these protocols without deviation.

Experimental Workflow Logic

The following diagram illustrates the critical decision points and procedural flow for safely handling 4-Ethyl-3-methyl-1H-pyrazol-5-amine from procurement to disposal.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase a Risk Assessment (Review SDS of Analogs) b Select & Inspect PPE a->b c Verify Fume Hood Certification b->c d Don PPE c->d Proceed if Safe e Handle Chemical in Fume Hood d->e f Decontaminate Work Area e->f spill Spill Occurs e->spill g Doff PPE f->g h Segregate Waste g->h i Dispose of Waste per Institutional Guidelines h->i cleanup Execute Spill Cleanup Protocol spill->cleanup cleanup->f Post-Cleanup

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.